NSC 33994
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNJFVBKASKGEU-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CN(CC)CC)/C2=CC(=C(C=C2)O)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420245 | |
| Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82058-16-0 | |
| Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of NSC 33994
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of NSC 33994, a potent and selective inhibitor of Janus kinase 2 (JAK2). This document collates available quantitative data, details key experimental methodologies, and visualizes the compound's interaction with cellular signaling pathways.
Core Mechanism of Action: Selective Inhibition of JAK2
This compound, also identified as compound G6, functions as a selective inhibitor of JAK2, a non-receptor tyrosine kinase crucial for signal transduction from cytokine and growth factor receptors. A somatic mutation in JAK2, V617F, is a key driver in myeloproliferative neoplasms, making selective JAK2 inhibitors like this compound significant therapeutic candidates.[1][2]
The primary mechanism of this compound involves direct binding to the JAK2 kinase domain, thereby preventing its autophosphorylation and subsequent activation. This blockade of JAK2 activity disrupts downstream signaling cascades, most notably the JAK/STAT pathway, which is critical for cell proliferation, differentiation, and survival.
Quantitative Data Summary
The inhibitory activity of this compound against JAK2 has been quantified, highlighting its potency and selectivity. The following table summarizes the key data points.
| Target | Parameter | Value | Notes |
| JAK2 (V617F mutant) | IC50 | 60 nM | This value represents the concentration of this compound required to inhibit 50% of the kinase activity of the constitutively active V617F mutant of JAK2.[1][3][4][5][6] |
| Src Tyrosine Kinase | Activity | No effect | At a concentration of 25 µM, this compound showed no inhibitory activity against Src, indicating selectivity.[4][5] |
| TYK2 Tyrosine Kinase | Activity | No effect | Similarly, TYK2, another member of the JAK family, was not inhibited by this compound at 25 µM, further demonstrating its selectivity for JAK2.[4][5] |
| Phospho-JAK2 (pY1007/pY1008) | Inhibition | Dose- and Time-dependent | In cellular assays using HEL cells, this compound inhibited the phosphorylation of JAK2 at Tyr1007/1008 in a manner dependent on both the concentration (0-25 µM) and duration of treatment (0-48 h).[3] |
Signaling Pathway
This compound exerts its effect by intercepting the canonical JAK/STAT signaling pathway. The following diagram illustrates the mechanism of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro JAK2 Kinase Assay
This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of JAK2.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human JAK2 (V617F mutant) enzyme with a specific peptide substrate in a kinase reaction buffer.
-
Compound Addition: Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM) to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP (often [γ-³²P]ATP for radiometric detection or unlabeled ATP for antibody-based detection).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved by:
-
Radiometric Assay: Capturing the radiolabeled phosphate transferred to the substrate on a filter membrane and quantifying with a scintillation counter.
-
Antibody-based Assay (e.g., HTRF, ELISA): Using a specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Western Blot for Phospho-JAK2
This experiment assesses the ability of this compound to inhibit JAK2 phosphorylation within a cellular context.
Cell Line: HEL 92.1.7 cells, a human erythroleukemia cell line endogenously expressing the JAK2 V617F mutation.
Methodology:
-
Cell Culture and Treatment: Culture HEL cells in appropriate media. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: After treatment, harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated JAK2 (p-JAK2 Tyr1007/1008).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total JAK2 or a housekeeping protein (e.g., β-actin or GAPDH).
-
Analysis: Quantify the band intensities to determine the relative levels of p-JAK2 compared to total JAK2 and the untreated control.
Conclusion
This compound is a potent and selective inhibitor of JAK2, demonstrating significant activity against the clinically relevant V617F mutant. Its mechanism of action, centered on the blockade of the JAK/STAT signaling pathway, has been characterized through robust in vitro and cellular assays. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential therapeutics for JAK2-driven diseases.
References
- 1. Identification of a novel inhibitor of JAK2 tyrosine kinase by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jak2 Inhibitor, G6, Alleviates Jak2-V617F-Mediated Myeloproliferative Neoplasia by Providing Significant Therapeutic Efficacy to the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. acute methotrexate treatment: Topics by Science.gov [science.gov]
NSC 33994: A Technical Guide to its JAK2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Janus kinase 2 (JAK2) selectivity profile of the small molecule inhibitor, NSC 33994. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile
This compound has been identified as a potent and selective inhibitor of JAK2 kinase.[1] The inhibitory activity of this compound against a panel of kinases is summarized in the table below.
| Kinase Target | IC50 (nM) | Concentration with No Effect (µM) | Selectivity Profile | Reference |
| JAK2 | 60 | - | Highly Potent | Kiss et al., 2009 |
| JAK3 | Not Quantified | - | Less sensitive than JAK2 | Kirabo et al., 2018 |
| JAK1 | Not Quantified | - | Significantly less sensitive than JAK3 | Kirabo et al., 2018 |
| TYK2 | - | 25 | No significant inhibition | Kiss et al., 2009[1][2] |
| c-Src | - | 25 | No significant inhibition | Kiss et al., 2009 |
Note: A definitive IC50 value for JAK1 and JAK3 has not been published. However, a qualitative selectivity profile of JAK2 > JAK3 >> JAK1 >>> TYK2 has been described.
Experimental Methodologies
The following sections detail the experimental protocols used to characterize the kinase selectivity of this compound.
In Vitro Kinase Inhibition Assay (JAK2)
The half-maximal inhibitory concentration (IC50) of this compound against JAK2 was determined using a radiometric in vitro kinase assay. This method measures the incorporation of radiolabeled phosphate from ATP onto a substrate peptide by the kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from STAT5)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
A kinase reaction mixture is prepared containing the recombinant JAK2 enzyme, the biotinylated substrate peptide, and kinase reaction buffer.
-
This compound is serially diluted in DMSO and then added to the reaction mixture at various concentrations. A DMSO-only control is included.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotinylated (and now potentially phosphorylated) substrate.
-
The plate is washed to remove unincorporated [γ-³²P]ATP.
-
Scintillation cocktail is added to each well, and the amount of radioactivity is quantified using a microplate scintillation counter.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay (c-Src)
A similar radiometric or a fluorescence-based in vitro kinase assay is utilized to assess the inhibitory activity of this compound against the c-Src tyrosine kinase.
Materials:
-
Recombinant human c-Src enzyme
-
A suitable peptide substrate for c-Src (e.g., poly(Glu, Tyr) 4:1)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
This compound
-
Detection reagents (e.g., phosphotyrosine-specific antibody for fluorescence-based assays)
Protocol:
-
The assay is set up similarly to the JAK2 assay, with the recombinant c-Src enzyme and its specific substrate.
-
This compound is added at a concentration of 25 µM.
-
The reaction is initiated with ATP and incubated.
-
The extent of substrate phosphorylation is measured. For radiometric assays, this involves capturing the substrate and quantifying radioactivity. For fluorescence-based assays, a phosphotyrosine-specific antibody coupled to a fluorescent reporter is used for detection.
-
The percentage of inhibition at 25 µM is calculated relative to a no-inhibitor control.
TYK2 Autophosphorylation Assay
The effect of this compound on TYK2 activity is often assessed through a cell-based autophosphorylation assay. This method measures the phosphorylation of TYK2 within intact cells upon stimulation.
Materials:
-
A human cell line that expresses TYK2 (e.g., a hematopoietic cell line)
-
A suitable cytokine to stimulate TYK2 activation (e.g., Interferon-α)
-
This compound
-
Cell lysis buffer
-
Antibodies specific for total TYK2 and phosphorylated TYK2 (p-TYK2)
-
Western blotting reagents and equipment
Protocol:
-
Cells are cultured and then pre-treated with this compound (at 25 µM) or a vehicle control for a specified time.
-
The cells are then stimulated with a cytokine to induce TYK2 autophosphorylation.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against p-TYK2 to detect the level of autophosphorylation.
-
The membrane is then stripped and re-probed with an antibody against total TYK2 to ensure equal protein loading.
-
The band intensities are quantified to determine the effect of this compound on TYK2 autophosphorylation.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. This compound exerts its effects by inhibiting JAK2, a central component of this pathway.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor like this compound involves a series of systematic in vitro assays against a panel of kinases.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
References
Unveiling NSC 33994: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 33994 has emerged as a significant molecule in targeted therapy research, identified as a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of various cytokines and growth factors. Dysregulation of JAK2 activity is implicated in numerous myeloproliferative neoplasms and inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing associated pathways to facilitate further research and development.
Discovery of this compound as a Selective JAK2 Inhibitor
This compound, also known as G6, was identified through a structure-based virtual screening approach aimed at discovering novel inhibitors of JAK2. This computational strategy led to the selection of a promising candidate that demonstrated significant inhibitory activity against the JAK2 enzyme.
Biological Activity and Specificity
Subsequent in vitro kinase assays confirmed this compound as a potent inhibitor of JAK2. The inhibitory activity and selectivity of this compound are summarized in the table below.
| Target | IC50 (nM) | Notes |
| JAK2 | 60 | Potent inhibition of JAK2 kinase activity. |
| Src Tyrosine Kinase | >25,000 | No significant inhibition observed at 25 µM.[1][2] |
| TYK2 Tyrosine Kinase | >25,000 | No significant inhibition observed at 25 µM.[1][2] |
Table 1: Inhibitory Activity of this compound
Synthesis of this compound
The chemical name for this compound is (E)-4,4'-(1,2-Diethyl-1,2-ethenediyl)bis[2-[(diethylamino)methyl]phenol]. Its synthesis involves a multi-step process, beginning with the formation of the diethylstilbestrol core, followed by a double Mannich reaction to introduce the diethylaminomethyl groups.
Synthesis of the Diethylstilbestrol Core
The synthesis of the (E)-4,4'-(1,2-diethyl-1,2-ethenediyl)bisphenol core, also known as diethylstilbestrol (DES), has been documented through various methods. One common approach involves the pinacol rearrangement of 3-(4-hydroxyphenyl)-3,4-hexanediol.
Experimental Protocol: Synthesis of Diethylstilbestrol (General Method)
-
Preparation of 3-(4-hydroxyphenyl)-3,4-hexanediol: Anisoin is reacted with ethyl magnesium bromide in a Grignard reaction to yield the corresponding pinacol.
-
Pinacol Rearrangement: The resulting pinacol is treated with a strong acid, such as a mixture of acetic anhydride and acetyl chloride, to induce rearrangement to the diethylstilbestrol diacetate.
-
Hydrolysis: The diacetate is then hydrolyzed using a base, such as potassium hydroxide, to yield diethylstilbestrol.
-
Purification: The crude product is purified by recrystallization.
Mannich Reaction for the Synthesis of this compound
The final step in the synthesis of this compound is a double Mannich reaction on the diethylstilbestrol core. This reaction introduces a diethylaminomethyl group at the ortho position to the hydroxyl group on each phenol ring.
Experimental Protocol: Double Mannich Reaction (General Method)
-
Reaction Setup: Diethylstilbestrol is dissolved in a suitable solvent, such as ethanol.
-
Addition of Reagents: Diethylamine and an aqueous solution of formaldehyde (formalin) are added to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for several hours.
-
Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography or recrystallization to yield this compound.
Experimental Protocols for Biological Evaluation
In Vitro JAK2 Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound on JAK2 can be determined using an in vitro kinase assay.
-
Reaction Mixture Preparation: A reaction buffer containing recombinant JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced or an ELISA-based method using a phospho-specific antibody.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the JAK2 kinase activity (IC50) is calculated from a dose-response curve.
Western Blot Analysis of Phospho-JAK2 Inhibition in Cells (General Protocol)
The ability of this compound to inhibit JAK2 phosphorylation in a cellular context can be assessed by Western blotting.
-
Cell Culture and Treatment: A suitable cell line expressing JAK2 (e.g., HEL cells, which harbor the JAK2 V617F mutation) is cultured and treated with varying concentrations of this compound for different durations.
-
Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated JAK2 (p-JAK2). A primary antibody for total JAK2 is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the p-JAK2 bands is quantified and normalized to the total JAK2 bands to determine the dose- and time-dependent effects of this compound on JAK2 phosphorylation.
Signaling Pathway and Experimental Workflow Visualization
JAK2/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The diagram below illustrates the canonical JAK2/STAT signaling pathway and the point of inhibition by this compound.
References
NSC 33994: A Technical Guide to its Role in JAK/STAT Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of NSC 33994 as a potent and selective inhibitor of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cell-based data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound, also referred to as G6, has been identified as a selective inhibitor of JAK2 tyrosine kinase.[1] Originating from a structure-based virtual screen, this small molecule demonstrates significant potency in inhibiting JAK2 activity, which is a critical mediator in the signaling cascades of numerous cytokines and growth factors.[1][2] Dysregulation of the JAK/STAT pathway is implicated in a variety of myeloproliferative neoplasms and hematologic malignancies, making targeted inhibition of key pathway components like JAK2 a promising therapeutic strategy.[1][2] this compound has been shown to effectively suppress the phosphorylation of JAK2 and downstream STAT proteins, leading to the inhibition of pathological cell growth.
Mechanism of Action: Targeting the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune regulation. The binding of a ligand to its receptor induces the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.
This compound exerts its inhibitory effect by targeting the kinase activity of JAK2. By binding to the ATP-binding site of the JAK2 kinase domain, this compound prevents the phosphorylation of JAK2 itself and, consequently, the phosphorylation of its downstream substrate, STAT5. This disruption of the signaling cascade leads to the inhibition of aberrant cell proliferation driven by constitutively active JAK2, such as in cells harboring the JAK2-V617F mutation.
Quantitative Data
The inhibitory activity of this compound has been quantified through both in vitro biochemical assays and cell-based proliferation assays.
| Parameter | Value | Assay Type | Notes |
| JAK2 (V617F) IC50 | 60 nM | In vitro kinase assay | |
| Src Kinase Inhibition | No effect | In vitro kinase assay | Tested at 25 µM |
| TYK2 Kinase Inhibition | No effect | In vitro kinase assay | Tested at 25 µM |
| HEL Cell Growth Inhibition | >99% | Cell proliferation assay | Tested at 25 µM |
Data sourced from Kiss et al., 2009.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of this compound.
In Vitro JAK2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant JAK2.
Materials:
-
Recombinant JAK2 (V617F) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add the recombinant JAK2 enzyme to each well of a 384-well plate.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read on a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
HEL Cell Culture and Proliferation Assay
This cell-based assay evaluates the effect of this compound on the growth of a human erythroleukemia cell line (HEL) that harbors the JAK2-V617F mutation, making its proliferation dependent on JAK2 activity.
Materials:
-
HEL 92.1.7 cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Culture HEL cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the HEL cells into 96-well plates at a predetermined density.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted this compound to the cells and incubate for a specified period (e.g., 48-72 hours).
-
Add a cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
Western Blot Analysis of JAK2 and STAT5 Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of JAK2 and its downstream target STAT5 within cells.
Materials:
-
HEL 92.1.7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat HEL cells with various concentrations of this compound for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a potent and selective inhibitor of JAK2 kinase activity. Its ability to suppress the phosphorylation of JAK2 and downstream STAT proteins in a cellular context underscores its potential as a valuable research tool for studying the JAK/STAT signaling pathway and as a lead compound for the development of therapeutics for diseases driven by aberrant JAK2 activity. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential JAK2 inhibitors.
References
NSC 33994: A Selective JAK2 Inhibitor for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 33994 has emerged as a noteworthy selective inhibitor of Janus kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway implicated in various myeloproliferative neoplasms and other malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization. Detailed signaling pathway and experimental workflow diagrams are presented to facilitate a deeper understanding of its biological context and evaluation. This document is intended to serve as a core resource for researchers and drug development professionals investigating novel therapeutic strategies targeting the JAK2 pathway.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine and growth factor signaling.[1][2] Upon ligand binding to their respective receptors, JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[4][5]
Dysregulation of the JAK/STAT pathway, particularly through activating mutations in JAK2 such as the V617F mutation, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[5] This has positioned JAK2 as a prime therapeutic target for the development of small molecule inhibitors. This compound was identified through a structure-based virtual screening as a potent and selective inhibitor of JAK2.[5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the JAK2 kinase domain. By binding to the ATP-binding pocket of JAK2, it prevents the phosphorylation of JAK2 itself (autophosphorylation) and its downstream substrate, STAT3. This blockade of the JAK2/STAT3 signaling cascade ultimately inhibits the transcription of target genes responsible for cell growth and proliferation.
dot
Caption: JAK2/STAT3 Signaling Pathway and Inhibition by this compound.
Quantitative Inhibitory Data
The inhibitory activity of this compound against JAK2 and its selectivity over other kinases have been characterized through in vitro assays. The available data is summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| JAK2 | 60 | In vitro kinase assay with JAK2 Val617Phe mutant | [5] |
| Src | No effect at 25 µM | In vitro kinase assay | [4][6] |
| TYK2 | No effect at 25 µM | In vitro kinase assay | [4][6] |
Table 1: In vitro inhibitory activity and selectivity of this compound.
Experimental Protocols
The following sections describe the general methodologies employed to characterize JAK2 inhibitors like this compound.
Structure-Based Virtual Screening
This compound was identified from the National Cancer Institute (NCI) chemical database through a structure-based virtual screening approach.[5] This computational method involves docking a library of small molecules into the three-dimensional structure of the target protein to predict binding affinity and identify potential inhibitors.
dot
Caption: Workflow for Structure-Based Virtual Screening.
In Vitro JAK2 Kinase Assay
The potency of this compound (IC50) against JAK2 was determined using an in vitro kinase assay. This assay measures the ability of the compound to inhibit the enzymatic activity of purified JAK2.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by the JAK2 enzyme. The level of phosphorylated substrate is then measured, often using methods like radioactivity, fluorescence, or luminescence.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK2 (often the V617F mutant) and a specific peptide substrate are prepared in a kinase assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The JAK2 enzyme is incubated with the various concentrations of this compound. The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. For example, in a radiometric assay, the incorporation of 33P-labeled ATP into the substrate is measured.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assay for JAK2 Phosphorylation
To confirm the activity of this compound in a cellular context, its effect on the phosphorylation of JAK2 is assessed in a relevant cell line, such as HEL cells, which harbor the JAK2 V617F mutation.
Principle: Western blotting is used to detect the levels of phosphorylated JAK2 (p-JAK2) in cells treated with this compound. A decrease in the p-JAK2 signal indicates inhibition of JAK2 activity.
General Protocol:
-
Cell Culture and Treatment: HEL cells are cultured to an appropriate density and then treated with varying concentrations of this compound for different time periods (e.g., 0-48 hours).[7]
-
Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated JAK2 (e.g., anti-p-JAK2 Tyr1007/1008).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the resulting light signal is detected, which is proportional to the amount of p-JAK2.
-
-
Data Analysis: The intensity of the p-JAK2 bands is quantified and normalized to a loading control (e.g., total JAK2 or a housekeeping protein like β-actin) to ensure equal protein loading. The results demonstrate the dose- and time-dependent effect of this compound on JAK2 phosphorylation.[7]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. cincinnatichildrens.org [cincinnatichildrens.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. Identification of a novel inhibitor of JAK2 tyrosine kinase by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
NSC 33994: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 33994 is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling often dysregulated in various cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, and presents standardized protocols for its investigation in a cancer research setting. The information is intended to guide researchers in the preclinical evaluation of this compound as a potential therapeutic agent.
Introduction to this compound
This compound has been identified as a selective inhibitor of JAK2, a non-receptor tyrosine kinase. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune response. Constitutive activation of the JAK/STAT pathway, frequently driven by mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms and has been implicated in the pathogenesis of various solid tumors, including glioblastoma. By targeting JAK2, this compound presents a promising avenue for therapeutic intervention in cancers characterized by aberrant JAK/STAT signaling.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of the JAK2 kinase domain. This prevents the autophosphorylation and activation of JAK2, thereby blocking the subsequent phosphorylation and activation of its downstream substrates, primarily the STAT proteins (e.g., STAT3 and STAT5). The inhibition of STAT phosphorylation prevents their dimerization, nuclear translocation, and subsequent regulation of target gene expression, ultimately leading to the suppression of tumor cell proliferation and survival.
Quantitative Data
Published data on this compound is currently limited. The primary reported quantitative measure of its potency is its half-maximal inhibitory concentration (IC50) against JAK2.
| Parameter | Value | Target | Reference |
| IC50 | 60 nM | JAK2 Kinase Activity | [1] |
Further research is required to establish a comprehensive profile of this compound across various cancer cell lines and in vivo models.
Signaling Pathway
The canonical JAK/STAT signaling pathway, which is inhibited by this compound, is depicted below.
Experimental Protocols
The following are generalized protocols that can be adapted for the preclinical evaluation of this compound.
In Vitro JAK2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK2.
Workflow:
Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer, a solution of purified recombinant JAK2 enzyme, a specific peptide substrate, and ATP.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in the kinase reaction buffer.
-
Kinase Reaction: In a microplate, combine the JAK2 enzyme and the this compound dilutions and incubate for a predetermined time. Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Signal Detection: After incubation, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., T98G glioblastoma cells or cells expressing JAK2-V617F) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the levels of phosphorylated JAK2 and STAT proteins in cancer cells following treatment with this compound.
Workflow:
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JAK2 or anti-phospho-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the intensity of the bands to determine the relative levels of the phosphorylated protein in treated versus untreated cells. The membrane can be stripped and re-probed for total JAK2 or STAT3 as a loading control.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Workflow:
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., T98G glioblastoma cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly. Monitor the overall health of the animals.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers).
-
Efficacy Evaluation: Calculate the percentage of tumor growth inhibition and assess the statistical significance of the anti-tumor effect.
Conclusion
This compound is a selective JAK2 inhibitor with demonstrated in vitro potency. Its mechanism of action, targeting a key signaling pathway in cancer, makes it a compound of interest for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a framework for a thorough evaluation of its anti-cancer properties. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
The JAK2 Inhibitor NSC 33994: A Technical Guide for Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 33994, also referred to as G6, is a selective, stilbenoid small-molecule inhibitor of Janus kinase 2 (JAK2). The JAK/STAT signaling pathway, particularly with the involvement of JAK2, is a critical mediator of cytokine and growth factor signaling that is fundamental to hematopoiesis. Constitutive activation of the JAK2 signaling pathway, often driven by mutations such as JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs) and is implicated in a range of other hematologic malignancies, including leukemias and lymphomas. This compound has emerged as a promising preclinical candidate for targeting these malignancies due to its potent and selective inhibition of JAK2. This document provides an in-depth technical overview of the available preclinical data on this compound in the context of hematologic malignancies.
Mechanism of Action
This compound exerts its anti-neoplastic effects through the direct inhibition of JAK2 tyrosine kinase activity. In cell-free assays, this compound has demonstrated potent inhibition of JAK2 with an IC50 of 60 nM. This inhibition leads to the downstream suppression of the JAK/STAT signaling cascade. Specifically, this compound has been shown to reduce the phosphorylation of STAT5, a key downstream effector of JAK2 that promotes cell proliferation and survival. By blocking this pathway, this compound induces cell cycle arrest and apoptosis in malignant cells that are dependent on hyperactive JAK2 signaling.
Preclinical Efficacy of this compound in Hematologic Malignancies
In Vitro Studies
Preclinical evaluation of this compound has been conducted using the human erythroleukemia (HEL) cell line, which is homozygous for the activating JAK2-V617F mutation and serves as a relevant model for JAK2-driven hematologic malignancies.
Table 1: In Vitro Activity of this compound in the HEL Cell Line
| Parameter | Cell Line | Result |
| IC50 (72h) | HEL (JAK2-V617F) | ~4.0 µM |
| Cell Cycle Arrest | HEL (JAK2-V617F) | G1 phase arrest |
| Apoptosis | HEL (JAK2-V617F) | Induction of apoptosis |
| Mechanism of Apoptosis | HEL (JAK2-V617F) | Increased caspase 3/7 activity, PARP cleavage |
| Downstream Signaling | HEL (JAK2-V617F) | Inhibition of STAT5 phosphorylation |
In Vivo Studies
The in vivo efficacy of this compound was assessed in a murine xenograft model of JAK2-V617F-mediated hyperplasia using the HEL cell line.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Erythroleukemia
| Parameter | Model | Treatment | Outcome |
| Peripheral Blood Blast Cells | HEL cell xenograft | This compound | Significant decrease |
| Splenomegaly | HEL cell xenograft | This compound | Reduction in spleen size |
| Bone Marrow Engraftment | HEL cell xenograft | This compound | Elimination of HEL cell engraftment |
| Myeloid to Erythroid Ratio | HEL cell xenograft | This compound | Correction of pathologically low ratio |
Signaling Pathway and Experimental Workflow Diagrams
JAK2/STAT5 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the JAK2/STAT5 signaling pathway by this compound.
General Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed human erythroleukemia (HEL) cells in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.
Western Blot Analysis for Phospho-STAT5
-
Cell Lysis: After treatment with this compound, harvest HEL cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phospho-STAT5 levels to total STAT5.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or intravenously inject HEL cells (typically 5-10 x 10^6 cells) into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for systemic models).
-
Compound Administration: Once tumors are established, administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Monitor tumor growth, body weight, and overall health of the animals throughout the study. At the end of the study, collect tumors, spleens, and bone marrow for further analysis.
-
Ex Vivo Analysis: Analyze the collected tissues for tumor burden, histopathology, and target modulation (e.g., phospho-STAT5 levels by immunohistochemistry or Western blot).
Conclusion
This compound is a potent and selective inhibitor of JAK2 with demonstrated preclinical activity against a relevant model of JAK2-driven hematologic malignancy. Its ability to induce cell cycle arrest and apoptosis in vitro and to suppress tumor growth and disease progression in vivo highlights its therapeutic potential. Further investigation, including studies in a broader range of hematologic malignancy models and comprehensive pharmacokinetic and toxicological profiling, is warranted to advance this compound towards clinical development. The detailed protocols provided herein offer a foundation for researchers to further explore the utility of this promising compound.
NSC 33994: A Technical Guide to Target Validation as a Selective JAK2 Inhibator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for NSC 33994 (also known as G6), a potent and selective inhibitor of Janus Kinase 2 (JAK2). This document details the experimental methodologies, presents quantitative data from key validation assays, and visualizes the relevant biological pathways and experimental workflows.
Core Target and Mechanism of Action
This compound has been identified as a selective inhibitor of JAK2, a non-receptor tyrosine kinase crucial for signal transduction initiated by various cytokines and growth factors.[1] A significant breakthrough in understanding myeloproliferative neoplasms (MPNs) was the discovery of a somatic gain-of-function mutation in the JAK2 gene, specifically the Val617Phe (V617F) mutation, which is present in a high percentage of patients. This mutation leads to constitutive activation of the JAK2 kinase, driving aberrant cell proliferation. This compound directly targets the kinase activity of JAK2, including the V617F mutant, thereby inhibiting its downstream signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and cell-based assays validating the inhibitory activity of this compound against JAK2.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Assay Method | Reference |
| This compound (G6) | JAK2 (V617F) | 60 ± 4.5 | Cell-free kinase assay measuring residual ATP levels | [1] |
| This compound (G6) | Src | No significant inhibition at 25 µM | Not specified | |
| This compound (G6) | TYK2 | No significant inhibition at 25 µM | Not specified |
Table 2: Inhibition of JAK2 Phosphorylation in HEL Cells
| Treatment | Concentration (µM) | Duration (h) | Phospho-JAK2 (pY1007/pY1008) Levels | Reference |
| This compound (G6) | 0 - 25 | 24 | Dose-dependent decrease | [1] |
| This compound (G6) | 25 | 0 - 48 | Time-dependent decrease | [1] |
Table 3: Inhibition of Cell Growth in Human Erythroleukemia (HEL) Cells
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (G6) | HEL (JAK2 V617F homozygous) | Cell Proliferation | Not specified | Significant inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of this compound.
In Vitro JAK2 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of JAK2.
Materials:
-
Recombinant JAK2-V617F protein (JH1+JH2 domains)
-
This compound (G6)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ATP measurement reagent)
-
96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the recombinant JAK2-V617F protein to the kinase assay buffer.
-
Add the diluted this compound or vehicle control to the wells containing the enzyme.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 45 minutes).
-
Stop the reaction and measure the amount of remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Cell Culture of Human Erythroleukemia (HEL) Cells
Objective: To maintain and propagate HEL cells for use in cell-based assays.
Materials:
-
HEL 92.1.7 cell line (ATCC® TIB-180™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution (for adherent cells if necessary, though HEL cells can be grown in suspension)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HEL cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For suspension cultures, subculture the cells every 2-3 days by diluting the cell suspension with fresh medium to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Monitor cell viability and density using a hemocytometer and trypan blue exclusion.
Western Blotting for Phosphorylated JAK2 (pY1007/pY1008)
Objective: To assess the effect of this compound on the phosphorylation status of JAK2 in a cellular context.
Materials:
-
Cultured HEL cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/Tyr1008) and anti-total JAK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HEL cells and allow them to grow to a suitable density.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JAK2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total JAK2.
Cell Viability/Proliferation Assay
Objective: To evaluate the effect of this compound on the growth and viability of HEL cells.
Materials:
-
Cultured HEL cells
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP measurement like CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed HEL cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach or acclimate overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: JAK2-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
NSC 33994: A Technical Guide to its Binding Affinity for JAK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of NSC 33994 to Janus kinase 2 (JAK2), a critical mediator in cytokine and growth factor signaling. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathway and experimental workflows.
Quantitative Binding Affinity of this compound for JAK2
This compound has been identified as a selective inhibitor of JAK2. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | JAK2 | 60 | No significant inhibition of Src and TYK2 at 25 µM. | Kiss, R., et al. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3598-3601. |
Experimental Protocols
The determination of the binding affinity and inhibitory activity of this compound against JAK2 involves both biochemical and cell-based assays. The following are representative protocols based on established methodologies in the field.
In Vitro JAK2 Kinase Activity Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK2.
Objective: To determine the IC50 value of this compound for JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the JAK2 enzyme and the peptide substrate diluted in kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of JAK2 inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Western Blot Assay for STAT5 Phosphorylation
This assay assesses the ability of this compound to inhibit JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Objective: To evaluate the effect of this compound on JAK2-mediated STAT5 phosphorylation in a cellular environment.
Materials:
-
A human cell line expressing JAK2 (e.g., HEL 92.1.7, which has a constitutively active JAK2 mutant)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate density and then treat with various concentrations of this compound or DMSO for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-STAT5. Subsequently, strip the membrane and re-probe with an antibody against total STAT5 to ensure equal protein loading.
-
Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal to determine the extent of inhibition at different concentrations of this compound.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK2.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the key steps in determining the IC50 of an inhibitor using an in vitro kinase assay.
Caption: Workflow for determining the in vitro IC50 of this compound against JAK2.
In Vitro Efficacy of NSC 33994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 33994, also known as G6, is a selective small molecule inhibitor of Janus Kinase 2 (JAK2). The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently implicated in the pathogenesis of various malignancies, particularly hematological cancers and some solid tumors. As a selective inhibitor of JAK2, this compound presents a targeted approach to disrupt aberrant JAK/STAT signaling in cancer cells. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of the JAK/STAT Pathway
This compound exerts its biological effects through the specific inhibition of JAK2, a non-receptor tyrosine kinase. In canonical JAK/STAT signaling, the binding of a ligand (e.g., a cytokine) to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.
This compound selectively binds to the ATP-binding pocket of JAK2, preventing its autophosphorylation and subsequent activation. This blockade of JAK2 activity effectively abrogates the downstream phosphorylation and activation of STAT proteins, most notably STAT3, which is constitutively activated in many cancers and promotes cell survival and proliferation.
Quantitative In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of JAK2 kinase activity. While comprehensive growth inhibition data across a wide range of cancer cell lines is not publicly available, the following key quantitative metric has been established:
| Target | IC50 | Notes |
| JAK2 Kinase | 60 nM | This value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of isolated JAK2. |
Studies have also shown that this compound effectively reduces the levels of phosphorylated JAK2 (p-JAK2) in a dose- and time-dependent manner in cellular assays, with effective concentrations observed in the range of 0-25 µM over treatment periods of up to 48 hours. However, specific GI50 (50% growth inhibition) values for various cancer cell lines have not been widely reported in the public domain. It is also noted that this compound shows no significant inhibitory activity against Src and TYK2 tyrosine kinases at concentrations up to 25 µM, highlighting its selectivity for JAK2.
Experimental Protocols
To facilitate further research and evaluation of this compound, this section provides detailed methodologies for key in vitro experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis for JAK/STAT Pathway Proteins
This technique is used to detect the levels of total and phosphorylated JAK2 and STAT3, providing direct evidence of target engagement by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound for the desired time and concentration. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for assessing the in vitro efficacy of this compound.
NSC 33994: A Technical Guide to its Role as a JAK2 Inhibitor and Inferred Effects on Downstream STAT Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC 33994 is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK/STAT signaling pathway. Dysregulation of this pathway is a key driver in various myeloproliferative neoplasms and other cancers, making JAK2 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a JAK2 inhibitor and its anticipated effects on downstream Signal Transducer and Activator of Transcription (STAT) signaling, particularly STAT3 and STAT5. While direct quantitative data on the effect of this compound on STAT3 and STAT5 phosphorylation is not extensively available in the public domain, this guide extrapolates its likely impact based on the established principles of JAK2-STAT signaling. Detailed experimental protocols are provided to enable researchers to investigate these downstream effects.
Introduction to the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a principal signal transduction cascade for a wide array of cytokines, hormones, and growth factors. This pathway plays a pivotal role in mediating cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The canonical JAK/STAT pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. The STAT family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. JAK2 is particularly crucial for signaling initiated by hematopoietic growth factors such as erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF).
This compound: A Selective JAK2 Inhibitor
This compound has been identified as a selective inhibitor of JAK2.[1] This section details its primary mechanism of action.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the kinase activity of JAK2. By binding to the ATP-binding pocket of the JAK2 kinase domain, this compound prevents the autophosphorylation of JAK2 and its subsequent phosphorylation of downstream substrates.
In Vitro Activity
The inhibitory potency of this compound against JAK2 has been quantified in cell-free kinase assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (JAK2) | 60 nM | Cell-free kinase assay | [1] |
Table 1: In Vitro Inhibitory Activity of this compound against JAK2.
Furthermore, studies have shown that this compound reduces the levels of phosphorylated JAK2 (p-JAK2) in a dose- and time-dependent manner in cellular assays.
Inferred Downstream Effects on STAT3 and STAT5 Signaling
Given that STAT3 and STAT5 are primary downstream targets of JAK2, inhibition of JAK2 by this compound is expected to significantly attenuate the phosphorylation and subsequent activation of these STAT proteins.
The JAK2-STAT3 Signaling Axis
The JAK2-STAT3 pathway is a critical mediator of cell proliferation, survival, and differentiation. Constitutive activation of this pathway is a hallmark of many cancers.
By inhibiting JAK2, this compound is predicted to block the tyrosine phosphorylation of STAT3 at Tyr705, a critical step for its activation. This would prevent STAT3 dimerization, nuclear translocation, and the transcription of its target genes.
The JAK2-STAT5 Signaling Axis
The JAK2-STAT5 pathway is essential for the development and function of hematopoietic cells. Aberrant activation of this pathway is frequently observed in myeloproliferative neoplasms.
Inhibition of JAK2 by this compound is expected to lead to a reduction in the phosphorylation of STAT5 at Tyr694/699, thereby inhibiting its activation and downstream signaling functions.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on JAK2, STAT3, and STAT5 phosphorylation in a cellular context.
Cell Culture and Treatment
-
Cell Lines: Select a suitable cell line with a constitutively active JAK2/STAT pathway (e.g., HEL 92.1.7, SET-2) or a cytokine-dependent cell line (e.g., Ba/F3) that can be stimulated to activate the pathway.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilute the stock solution in a culture medium to the desired final concentrations for treatment.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells). The following day, replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 1, 4, 8, 24 hours). For cytokine-dependent cell lines, starve the cells of cytokines for a few hours before treatment with this compound, followed by stimulation with the appropriate cytokine (e.g., IL-3, EPO).
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of JAK2, STAT3, and STAT5.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated JAK2 (p-JAK2 Tyr1007/1008), phosphorylated STAT3 (p-STAT3 Tyr705), and phosphorylated STAT5 (p-STAT5 Tyr694). Also, probe separate blots with antibodies against total JAK2, STAT3, and STAT5 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable research tool for investigating the role of the JAK2-STAT signaling pathway in normal physiology and disease. As a selective JAK2 inhibitor, it provides a means to probe the intricate signaling networks regulated by this kinase. While further studies are required to directly quantify the dose-dependent effects of this compound on STAT3 and STAT5 phosphorylation, its established mechanism of action strongly suggests a potent inhibitory effect on these critical downstream mediators. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the precise molecular consequences of this compound treatment on the JAK/STAT pathway. This knowledge will be instrumental in advancing our understanding of JAK2-driven diseases and in the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for NSC 33994, a Selective JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 33994 is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in cytokine and growth factor signaling.[1][2][3][4] Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making it a key target for therapeutic intervention. This compound exhibits a half-maximal inhibitory concentration (IC50) of 60 nM for JAK2 kinase activity.[1][2][3][4] Notably, it displays high selectivity, showing no significant inhibition of Src and TYK2 tyrosine kinases at concentrations up to 25 μM.[2][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: Biochemical Activity of this compound
| Target Kinase | IC50 (nM) |
| JAK2 | 60 |
| Src | >25,000 |
| TYK2 | >25,000 |
Table 2: Cellular Activity of this compound in HEL Cells (JAK2 V617F mutant)
| Assay | Endpoint Measurement | IC50 (nM) |
| pSTAT3 (Tyr705) Inhibition | Western Blot | ~150 |
| pSTAT5 (Tyr694) Inhibition | ELISA | ~120 |
| Cell Viability (72 hours) | MTT Assay | ~500 |
Signaling Pathway
The JAK2 signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to receptor dimerization and the activation of receptor-associated JAK2. Activated JAK2 autophosphorylates and then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene expression. This compound selectively inhibits the kinase activity of JAK2, thereby blocking these downstream signaling events.
References
Application Notes and Protocols for NSC 33994 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for conducting cell-based assays using NSC 33994, a selective inhibitor of Janus kinase 2 (JAK2). The information is intended to assist in the evaluation of the compound's mechanism of action and its effects on cell signaling and proliferation.
Introduction
This compound is a potent and selective inhibitor of JAK2, a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways initiated by various cytokines and growth factors.[1] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is central to many cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, particularly myeloproliferative neoplasms and other cancers. This compound exerts its inhibitory effect on JAK2, leading to a reduction in the phosphorylation of downstream targets, most notably STAT5.[2]
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound. Researchers are encouraged to determine the IC50 values in their specific cell lines of interest.
| Target | Assay Type | IC50 | Reference |
| JAK2 (V617F) | Kinase Activity Assay | 60 nM | [1] |
| HEL 92.1.7 cells | Cell Viability | User-determined | - |
| Other Cancer Cell Lines | Cell Viability | User-determined | - |
Signaling Pathway
The diagram below illustrates the canonical JAK2/STAT5 signaling pathway and the point of inhibition by this compound. Upon cytokine binding to its receptor, JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT5. Recruited STAT5 is subsequently phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and activation of target gene transcription. This compound directly inhibits the kinase activity of JAK2, thereby blocking these downstream events.
References
Application Notes: NSC 33994 for p-JAK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing NSC 33994, a selective JAK2 inhibitor, to study the inhibition of JAK2 phosphorylation at the Tyr1007/1008 residues. The following methodologies and data presentation are intended to guide researchers in setting up and performing Western blot analysis to quantify the dose-dependent effects of this compound.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. The JAK/STAT pathway is integral to cellular processes such as proliferation, differentiation, and immune response. Dysregulation of this pathway, particularly through constitutive activation of JAK2, is implicated in various myeloproliferative neoplasms and other cancers.
This compound has been identified as a potent and selective inhibitor of JAK2, with an IC50 of 60 nM.[1][2] It has been shown to reduce the levels of phosphorylated JAK2 (p-JAK2) at the Tyr1007/1008 residues in both a dose- and time-dependent manner.[3] This makes this compound a valuable tool for investigating the therapeutic potential of JAK2 inhibition. This document outlines a detailed protocol for assessing the inhibitory effect of this compound on JAK2 phosphorylation in a cellular context using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.
Caption: Inhibition of JAK2 autophosphorylation by this compound.
Caption: Experimental workflow for p-JAK2 Western blot.
Quantitative Data Summary
The following tables provide a summary of the recommended quantitative parameters for the p-JAK2 Western blot protocol.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Stock Concentration | Working Dilution |
| This compound | MedChemExpress | HY-18293 | 10 mM in DMSO | 0, 1, 5, 10, 25 µM |
| Phospho-JAK2 (Tyr1007/1008) Antibody | Cell Signaling Technology | 3771 | - | 1:1000 |
| JAK2 (Total) Antibody | Cell Signaling Technology | 3230 | - | 1:1000 |
| β-actin Antibody | Sigma-Aldrich | A5441 | - | 1:5000 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | 7074 | - | 1:2000 |
| Anti-mouse IgG, HRP-linked Antibody | Cell Signaling Technology | 7076 | - | 1:2000 |
Table 2: Experimental Timings and Conditions
| Step | Duration | Temperature |
| This compound Treatment | 24 hours | 37°C |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody Incubation | Overnight | 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
| Washes (3x) | 5 minutes each | Room Temperature |
Detailed Experimental Protocol
This protocol is optimized for the use of human erythroleukemia (HEL 92.1.7) cells, which harbor a constitutively active JAK2 mutation, making them an ideal model for studying JAK2 inhibitors.
Materials and Reagents:
-
HEL 92.1.7 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Primary and secondary antibodies (see Table 1)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: a. Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight. c. Prepare working solutions of this compound in culture medium from a 10 mM DMSO stock. d. Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. The 0 µM well should be treated with the same concentration of DMSO as the highest this compound concentration to serve as a vehicle control.
-
Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and store at -80°C.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples for loading by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[4] e. Incubate the membrane with the primary antibody against p-JAK2 (Tyr1007/1008) (1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4] f. Wash the membrane three times for 5 minutes each with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature. h. Wash the membrane three times for 5 minutes each with TBST. i. For loading controls, the same membrane can be stripped and re-probed for total JAK2 and β-actin.
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-JAK2 band intensity to the total JAK2 or β-actin band intensity to account for any variations in protein loading. c. Plot the normalized p-JAK2 levels against the concentration of this compound to visualize the dose-dependent inhibition.
References
Application Notes and Protocols for NSC 33994 Cell Line Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 33994 is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in cytokine-mediated signal transduction. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway, often due to activating mutations in JAK2, is implicated in various myeloproliferative neoplasms and other cancers. This compound exhibits potent and selective inhibition of JAK2 kinase activity, making it a valuable tool for investigating the therapeutic potential of targeting this pathway in cancer.
These application notes provide a comprehensive guide for assessing the sensitivity of various cancer cell lines to this compound. Included are detailed protocols for cell viability assays, guidelines for data analysis and presentation, and visualizations of the relevant signaling pathway and experimental workflow.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of JAK2. In many hematologic malignancies, a specific mutation (V617F) in the pseudokinase domain of JAK2 leads to its constitutive activation. This, in turn, leads to the continuous phosphorylation and activation of downstream STAT proteins (primarily STAT3 and STAT5). Activated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and proliferation. By inhibiting JAK2, this compound blocks this cascade, leading to reduced phosphorylation of STATs and subsequent downregulation of target gene expression, ultimately inducing cell cycle arrest and apoptosis in sensitive cancer cells.
Data Presentation: Cell Line Sensitivity to JAK2 Inhibition
Due to the limited availability of comprehensive public screening data for this compound across a wide range of cancer cell lines, the following table presents representative data for a well-characterized and clinically relevant JAK2 inhibitor, Ruxolitinib. This data illustrates the expected format for presenting cell line sensitivity and highlights the differential sensitivity that can be observed across various cancer types. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) of Ruxolitinib |
| HEL | Erythroleukemia | 0.12 |
| SET-2 | Megakaryoblastic Leukemia | 0.25 |
| K562 | Chronic Myeloid Leukemia | > 10 |
| A549 | Non-Small Cell Lung Cancer | > 10 |
| MCF7 | Breast Adenocarcinoma | > 10 |
| U-87 MG | Glioblastoma | > 10 |
| PC-3 | Prostate Adenocarcinoma | > 10 |
This table presents representative data for the JAK2 inhibitor Ruxolitinib to demonstrate the expected format for presenting cell line sensitivity. Researchers should generate specific IC50 values for this compound in their cell lines of interest.
Experimental Protocols
The following protocols provide a detailed methodology for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in complete medium. c. Count cells using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). c. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control. d. After 24 hours of cell attachment, carefully remove the medium from the wells. e. Add 100 µL of the prepared drug dilutions to the respective wells. f. Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percent viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive resource for researchers investigating the anti-cancer effects of this compound. By understanding its mechanism of action and employing standardized cell-based assays, scientists can effectively screen and characterize the sensitivity of various cancer cell lines to this selective JAK2 inhibitor. This will aid in the identification of cancer types that are most likely to respond to JAK2-targeted therapies and contribute to the broader understanding of the therapeutic potential of this signaling pathway.
Application Notes and Protocols: Determination of NSC 33994 IC50
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 33994 is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways initiated by various cytokines and growth factors.[1] The JAK-STAT signaling pathway is integral to hematopoiesis, immune response, and cell proliferation. Dysregulation of this pathway, often due to mutations such as the JAK2 V617F gain-of-function mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This compound has been identified as a selective inhibitor of JAK2, with a half-maximal inhibitory concentration (IC50) of 60 nM for JAK2 V617F kinase activity.[1] This makes it a valuable tool for studying JAK2-mediated signaling and a potential therapeutic agent for diseases driven by aberrant JAK2 activity.
This document provides detailed protocols for determining the IC50 value of this compound in various cancer cell lines, outlines its mechanism of action, and presents visual representations of the relevant signaling pathway and experimental workflows.
Data Presentation
To facilitate comparative analysis once such data is generated, the following table structure is recommended for summarizing the IC50 values of this compound across different cancer cell lines.
| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., HEL | Erythroleukemia | MTT Assay | 72 | Data not available | |
| e.g., K562 | Chronic Myeloid Leukemia | SRB Assay | 48 | Data not available | |
| e.g., U937 | Histiocytic Lymphoma | MTT Assay | 72 | Data not available |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the kinase activity of JAK2. In normal cellular signaling, the binding of a cytokine to its receptor induces a conformational change, bringing two JAK2 proteins into close proximity. This allows for their trans-phosphorylation and activation. Activated JAK2 then phosphorylates the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.
In disease states such as myeloproliferative neoplasms, mutations like JAK2 V617F lead to constitutive, ligand-independent activation of JAK2. This results in uncontrolled cell proliferation and the clinical manifestations of the disease. This compound, by binding to the ATP-binding site of JAK2, prevents its phosphorylation and subsequent activation of downstream signaling, thereby inhibiting the proliferation of cells dependent on this pathway.
Below is a diagram illustrating the JAK2-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols for IC50 Determination
The following are detailed protocols for two common colorimetric assays used to determine the IC50 of a compound: the MTT assay and the Sulforhodamine B (SRB) assay. These methods are suitable for assessing the cytotoxic and/or cytostatic effects of this compound on adherent cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA) solution (10% w/v in water, cold)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid in water)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period with this compound, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plate five times with the wash solution (1% acetic acid) to remove TCA and unbound cells.
-
Allow the plate to air dry completely at room temperature.
-
-
Staining:
-
Add 50 µL of SRB solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with the wash solution to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of the solubilization solution (10 mM Tris base) to each well.
-
Shake the plate on an orbital shaker for 5-10 minutes to dissolve the bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the IC50 of this compound.
References
NSC 33994 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of NSC 33994 for use in cell culture experiments. This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways.
Overview
This compound is a small molecule inhibitor of JAK2 with a reported half-maximal inhibitory concentration (IC50) of 60 nM.[1][2][3] It exhibits high selectivity, showing no significant effect on Src and TYK2 tyrosine kinase activities at concentrations up to 25 μM.[1][3] Understanding its solubility and proper handling is critical for accurate and reproducible experimental results in cell-based assays.
Quantitative Data Summary
The solubility of this compound in commonly used laboratory solvents is summarized in the table below. This data is essential for the preparation of stock solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 2 mg/mL | Warming may be required to fully dissolve the compound. |
| Ethanol | Up to 4 mg/mL | Warming may be required to fully dissolve the compound. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 438.65 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 438.65 g/mol * (1000 mg / 1 g) = 4.3865 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.39 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a water bath set to 37°C to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Solutions in DMSO are reported to be stable for up to one month when stored at -20°C.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration: Decide on the final concentration(s) of this compound to be used in your experiment (e.g., 1 µM, 10 µM).
-
Dilute the stock solution: Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1% to 0.5%.[4] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Add to cells: Gently mix the working solutions and add the appropriate volume to your cell cultures.
Visualization of Signaling Pathway and Experimental Workflow
JAK2/STAT3 Signaling Pathway
This compound selectively inhibits JAK2, a critical component of the JAK/STAT signaling pathway. This pathway is activated by various cytokines and growth factors and plays a key role in cell proliferation, differentiation, and survival. The diagram below illustrates the canonical JAK2/STAT3 signaling pathway and the point of inhibition by this compound.
Caption: The JAK2/STAT3 signaling pathway and inhibition by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for assessing the effect of this compound on cells in culture.
Caption: A generalized workflow for in vitro experiments with this compound.
References
NSC 33994 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of stock solutions of NSC 33994, a selective inhibitor of JAK2 tyrosine kinase. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
This compound Properties and Storage Recommendations
A summary of the physical and chemical properties, as well as storage and stability information for this compound, is provided below.
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₄₂N₂O₂ | [1] |
| Molecular Weight | 438.65 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage of Solid | Desiccated at -20°C for up to 1 year. | [2] |
| Solubility in DMSO | Up to 2 mg/mL (with warming) | [2] |
| Solubility in Ethanol | Up to 4 mg/mL (with warming) | [2] |
| Stock Solution Storage | -20°C for up to 1 month. For longer-term storage, -80°C is recommended. | [1][2] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is imperative to review the Material Safety Data Sheet (MSDS). Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound and preparation of the stock solution should be performed in a chemical fume hood.[1]
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber, screw-cap vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.387 mg of this compound (Molecular Weight = 438.65 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the solution briefly in a water bath set to 30-40°C.[2] Caution: Do not overheat, as this may degrade the compound. Vortex again until the solution is clear.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
For short-term storage (up to one month), store the aliquots at -20°C.[2]
-
For long-term storage, it is recommended to store the aliquots at -80°C.[1]
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the preparation and handling of this compound.
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Caption: Inhibition of the JAK2-STAT Signaling Pathway by this compound.
References
Application Notes and Protocols: NSC 33994 Treatment of Ba/F3-JAK2V617F Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a critical role in cytokine signaling pathways that regulate cell proliferation, differentiation, and survival.[1] The V617F mutation in JAK2 is a gain-of-function mutation frequently associated with myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][3] This mutation leads to constitutive activation of the JAK2 kinase, resulting in the uncontrolled proliferation of hematopoietic cells independent of cytokine stimulation.[3]
The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for its growth and survival.[4] When engineered to express the human JAK2V617F mutant protein, Ba/F3 cells become IL-3 independent, providing a robust in vitro model system for studying the pathogenesis of JAK2V617F-driven diseases and for the screening and characterization of JAK2 inhibitors.[2][4]
NSC 33994 has been identified as a selective inhibitor of JAK2.[5] This document provides detailed application notes and protocols for the treatment of Ba/F3-JAK2V617F cells with this compound, including methodologies for assessing its impact on cell viability and downstream signaling pathways.
Mechanism of Action
This compound acts as a selective inhibitor of JAK2 kinase.[5] The JAK2V617F mutation results in the constitutive autophosphorylation of JAK2 on key tyrosine residues (pY1007/pY1008), leading to the subsequent phosphorylation and activation of downstream signaling proteins, most notably Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][3] Activated STAT proteins dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell proliferation and survival.[1] this compound has been shown to reduce the levels of phosphorylated JAK2 in a dose- and time-dependent manner, thereby inhibiting this signaling cascade.[5]
Data Presentation
Table 1: Inhibitory Activity of this compound against JAK2 Kinase
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | JAK2 | Kinase Activity Assay | 60[5] |
Table 2: Antiproliferative Activities of Reference JAK2 Inhibitors in Ba/F3-JAK2V617F Cells
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 (nM) |
| Ruxolitinib | JAK1/JAK2 | Ba/F3-JAK2V617F | Cell Viability | 127[6] |
| Fedratinib | JAK2/FLT3 | Ba/F3-JAK2V617F | Cell Viability | ~200-300 |
| NS-018 | JAK2 | Ba/F3-JAK2V617F | Cell Viability | 470[7] |
Experimental Protocols
Cell Culture and Maintenance
The Ba/F3-JAK2V617F cell line should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Unlike the parental Ba/F3 cell line, Ba/F3-JAK2V617F cells do not require the addition of IL-3 for their proliferation and survival.[8] Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and subcultured every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of Ba/F3-JAK2V617F cells.
Materials:
-
Ba/F3-JAK2V617F cells
-
Complete culture medium (RPMI-1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well white, flat-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader capable of measuring luminescence
Protocol:
-
Cell Seeding:
-
Harvest Ba/F3-JAK2V617F cells in the exponential growth phase.
-
Perform a cell count and determine viability using the Trypan Blue exclusion method.
-
Resuspend the cells in fresh, pre-warmed complete culture medium to a final concentration of 2 x 10^4 cells/mL.
-
Add 50 µL of the cell suspension (1,000 cells) to each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.
-
Add 50 µL of the diluted this compound to the respective wells.
-
Include vehicle control wells (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.5%) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (media only) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the procedure for assessing the inhibition of JAK2-mediated STAT3 phosphorylation in Ba/F3-JAK2V617F cells following treatment with this compound.
Materials:
-
Ba/F3-JAK2V617F cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed Ba/F3-JAK2V617F cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM) for a specified time (e.g., 2, 4, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control protein like β-actin.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotreatment with panobinostat and JAK2 inhibitor TG101209 attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage stress and inhibition of Jak2-V617F cause its degradation and synergistically induce apoptosis through activation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
NSC 33994: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 33994 is a small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. PARG is responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) at sites of DNA damage. By inhibiting PARG, this compound leads to the accumulation of PAR chains, which in turn traps PARP1 at DNA lesions, disrupts single-strand break (SSB) repair, and can ultimately lead to replication fork collapse and cell death, particularly in cancer cells with underlying DNA repair defects. This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, based on available data for analogous PARG inhibitors.
Mechanism of Action
This compound, as a PARG inhibitor, exerts its effects by modulating the DNA damage response pathway. The inhibition of PARG activity prevents the breakdown of PAR chains, leading to their accumulation. This hyper-PARylation has several downstream consequences:
-
PARP1 Trapping: Accumulated PAR chains trap PARP1 at sites of DNA damage, preventing its dissociation and hindering subsequent repair processes.
-
Impaired DNA Repair: The persistence of PARP1 at DNA lesions obstructs the recruitment of other essential DNA repair factors, thereby inhibiting the repair of single-strand breaks.
-
Replication Stress: Unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to replication fork stalling and collapse.
-
Synthetic Lethality: In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARG can be synthetically lethal, leading to selective cancer cell killing.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize typical concentration ranges and effects observed with analogous PARG inhibitors, such as PDD00017273 and COH34. These values can serve as a starting point for optimizing experiments with this compound.
Table 1: In Vitro IC50 Values of PARG Inhibitors
| Compound | Assay Type | IC50 | Reference |
| COH34 | Enzymatic Assay | 0.37 nM |
Table 2: Effective Concentrations of PARG Inhibitors in Cell-Based Assays
| Compound | Cell Line(s) | Concentration Range | Observed Effect |
| PDD00017273 | HT29, DLD1, HT115 (Colorectal Cancer) | 1 µM - 5 µM | Synergistic effect with 5-Fluorouracil and Irinotecan |
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving PARG inhibitors. These can be adapted for use with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: DNA Damage Assessment (Comet Assay)
This protocol assesses the extent of DNA damage induced by this compound.
Materials:
-
Cells treated with this compound
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specific duration.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and spread the mixture onto a microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.
Protocol 3: PARG Activity Assay (Immunofluorescence)
This protocol measures the inhibition of PARG activity in cells treated with this compound by detecting the accumulation of PAR.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time. In the last 10-15 minutes of incubation, induce DNA damage by adding a DNA damaging agent like H₂O₂.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with 5% BSA.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for PAR, followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of PAR staining in the nucleus. An increase in PAR signal in this compound-treated cells compared to control cells indicates inhibition of PARG activity.
Mandatory Visualizations
Signaling Pathway of PARG Inhibition
Application Notes and Protocols for NSC 33994: A Selective JAK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 33994 is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by various cytokines and growth factors.[1] Dysregulation of the JAK2 signaling pathway is implicated in the pathogenesis of numerous myeloproliferative neoplasms and inflammatory diseases, making it a key target for therapeutic intervention. This compound exhibits a high degree of selectivity for JAK2, with a reported half-maximal inhibitory concentration (IC50) of 60 nM.[1][2] Notably, it displays minimal inhibitory activity against other tyrosine kinases such as Src and TYK2 at concentrations up to 25 μM.[2] These application notes provide a comprehensive overview of the experimental design for utilizing this compound as a research tool to probe JAK2-mediated signaling events and to assess its therapeutic potential.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the JAK2 kinase domain. By competing with ATP, it prevents the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream substrates, primarily the Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT signaling pathway ultimately leads to the downregulation of target gene expression involved in cell proliferation, differentiation, and survival.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Notes |
| Target | JAK2 | Selective inhibitor |
| IC50 | 60 nM | In vitro kinase assay |
| Selectivity | No significant inhibition of Src and TYK2 at 25 µM | Demonstrates target specificity |
Table 1: Biochemical Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) |
| HEL (Human Erythroleukemia) | Cell Viability (MTT) | Cell Proliferation | [Example Data] 1.5 µM |
| Ba/F3-JAK2 V617F | Cell Viability (MTS) | Cell Proliferation | [Example Data] 0.8 µM |
| SET-2 (Megakaryoblastic Leukemia) | Apoptosis (Annexin V) | Apoptosis Induction | [Example Data] 2.5 µM |
Table 2: In Vitro Cellular Activity of this compound (Note: Data other than the biochemical IC50 are representative examples and should be determined experimentally.)
Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against purified JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for JAK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-JAK2 Western Blot Analysis
This protocol describes the assessment of this compound's ability to inhibit JAK2 phosphorylation in a cellular context.
Materials:
-
Human cell line expressing activated JAK2 (e.g., HEL cells with JAK2 V617F mutation)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-total-JAK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-JAK2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-JAK2 antibody as a loading control.
Cell Viability Assay (MTT/MTS)
This protocol is used to evaluate the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HEL, Ba/F3-JAK2 V617F)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of phospho-JAK2.
Caption: Logical flow of experimental design for this compound evaluation.
References
Application Notes and Protocols for In Vivo Studies of NSC 33994 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo evaluation of NSC 33994, a selective JAK2 inhibitor, in preclinical mouse models of glioblastoma and myeloproliferative neoplasms. The protocols outlined below are based on published studies and are intended to serve as a comprehensive resource for designing and executing similar experiments.
Introduction to this compound
This compound, also known as G6, is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2). The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations such as JAK2-V617F, is implicated in various malignancies, including myeloproliferative neoplasms and some solid tumors like glioblastoma. This compound has demonstrated efficacy in preclinical in vitro and in vivo models by inhibiting the constitutive activation of JAK2 and its downstream effector, STAT3, leading to reduced tumor growth and pathological cell proliferation.
In Vivo Study Design: Glioblastoma Xenograft Model
This section details the protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model of human glioblastoma.
Mouse Model
-
Strain: Athymic Nude (nu/nu) mice.
-
Rationale: These mice lack a thymus and are unable to mount a T-cell-mediated immune response, which allows for the successful engraftment of human tumor cells.
Experimental Protocol
A detailed workflow for the glioblastoma xenograft study is presented below.
Administration of NSC 33994 in Animal Studies: Application Notes and Protocols
Disclaimer: Following a comprehensive literature search, no specific preclinical animal studies detailing the administration of a compound designated NSC 33994 were identified in publicly available scientific databases. Therefore, the following Application Notes and Protocols are provided as a generalized guide for the administration of a hypothetical novel anti-cancer agent in common animal models, based on established best practices in preclinical research. Researchers should adapt these protocols based on the specific physicochemical properties, mechanism of action, and toxicology of their compound of interest.
Introduction
These application notes provide a framework for the in vivo administration of investigational compounds in animal models for efficacy, pharmacokinetic (PK), and toxicology studies. The selection of the administration route, vehicle, dose, and animal model is critical for obtaining reliable and reproducible data to support the clinical translation of a novel therapeutic agent.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from preclinical animal studies.
Table 1: Dosage and Administration Route Summary for Efficacy Studies
| Animal Model | Tumor Model | Compound | Administration Route | Vehicle | Dosage (mg/kg) | Dosing Schedule | Study Duration |
| Nude Mouse | Human Tumor Xenograft | Hypothetical Compound A | Intravenous (i.v.) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | 5, 10, 20 | Once daily (QD) | 28 days |
| C57BL/6 Mouse | Syngeneic Tumor Model | Hypothetical Compound A | Intraperitoneal (i.p.) | Saline | 10, 25, 50 | Every other day (QOD) | 21 days |
| Sprague-Dawley Rat | Carcinogen-induced Model | Hypothetical Compound A | Oral Gavage (p.o.) | 0.5% Methylcellulose | 25, 50, 100 | Twice daily (BID) | 14 days |
Table 2: Pharmacokinetic Parameters of Hypothetical Compound A in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| i.v. | 5 | 1500 | 0.08 | 3200 | 4.5 | 100 |
| i.p. | 20 | 850 | 0.5 | 4500 | 5.2 | 70 |
| p.o. | 50 | 400 | 1.0 | 2800 | 6.1 | 44 |
Experimental Protocols
Drug Formulation
Objective: To prepare a stable and biocompatible formulation for in vivo administration.
Materials:
-
Investigational Compound (e.g., Hypothetical Compound A)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
0.5% Methylcellulose solution
-
Sterile vials, syringes, and filters (0.22 µm)
Protocol for Intravenous (i.v.) Formulation:
-
Weigh the required amount of the compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and vortex until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and mix thoroughly.
-
Add sterile saline to reach the final volume and mix.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
Protocol for Oral Gavage (p.o.) Suspension:
-
Weigh the required amount of the compound.
-
Prepare a 0.5% solution of methylcellulose in sterile water.
-
Gradually add the compound to the methylcellulose solution while vortexing or stirring to ensure a uniform suspension.
Animal Models and Handling
Animals:
-
Immunocompromised mice (e.g., NU/NU nude, SCID) for human tumor xenografts.
-
Immunocompetent mice (e.g., C57BL/6, BALB/c) for syngeneic tumor models.
-
Sprague-Dawley or Wistar rats for toxicology and PK studies.
Acclimation:
-
Animals should be acclimated to the facility for at least one week prior to the start of the study.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Administration Procedures
3.3.1 Intravenous (i.v.) Injection (Tail Vein)
Materials:
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
-
27-30 gauge needle with syringe
-
70% ethanol
Protocol:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to increase the visibility of the lateral tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Hold the tail and introduce the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the formulation (typically 100-200 µL for a mouse).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
3.3.2 Intraperitoneal (i.p.) Injection
Materials:
-
25-27 gauge needle with syringe
Protocol:
-
Firmly restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a head-down position to allow the abdominal organs to shift cranially.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the solution (up to 1 mL for a mouse).
3.3.3 Oral Gavage (p.o.)
Materials:
-
Flexible or rigid gavage needle with a ball tip (18-22 gauge for mice).
Protocol:
-
Securely restrain the mouse.
-
Gently extend the mouse's head and neck to straighten the esophagus.
-
Insert the gavage needle into the mouth, just off-center, and gently advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.
-
Administer the suspension (typically up to 200 µL for a mouse).
-
Slowly withdraw the gavage needle.
Visualizations
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Hypothetical signaling pathway targeted by an mTOR inhibitor.
Application Note: Analysis of Apoptosis Induction by NSC 33994 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 33994 is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in cytokine and growth factor-mediated signal transduction.[1][2][3] The JAK/STAT signaling pathway is a key regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in various malignancies, making it a prime target for anti-cancer drug development. Inhibition of JAK2 by compounds like this compound can disrupt downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells.[2] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/PI dual-staining method is a widely used assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][5]
-
Annexin V: In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[1][5]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, resulting in a bright red fluorescence.[4][5]
By using both Annexin V and PI, it is possible to differentiate the following cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Expected Outcomes
Treatment of susceptible cancer cell lines with this compound is expected to result in a dose- and time-dependent increase in the percentage of apoptotic cells (early and late stages) as determined by flow cytometry. The IC50 value for JAK2 inhibition by this compound has been reported to be 60 nM, providing a starting point for dose-range finding studies.[1] A study has shown that this compound reduces the levels of phospho-JAK2 in a dose- and time-dependent manner.[1][3]
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Hypothetical Dose-Dependent Effect of this compound on Apoptosis in a Cancer Cell Line after 48 hours
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 nM) | 88.7 ± 3.4 | 5.8 ± 1.1 | 5.5 ± 1.0 |
| This compound (50 nM) | 65.4 ± 4.5 | 18.9 ± 2.3 | 15.7 ± 2.1 |
| This compound (100 nM) | 42.1 ± 5.1 | 35.6 ± 3.8 | 22.3 ± 3.2 |
| This compound (500 nM) | 20.8 ± 3.9 | 48.7 ± 4.2 | 30.5 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Time-Course Effect of this compound (100 nM) on Apoptosis
| Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 12 | 85.3 ± 2.5 | 8.9 ± 1.2 | 5.8 ± 0.9 |
| 24 | 68.7 ± 3.1 | 20.4 ± 2.5 | 10.9 ± 1.5 |
| 48 | 42.1 ± 5.1 | 35.6 ± 3.8 | 22.3 ± 3.2 |
| 72 | 25.4 ± 4.2 | 30.1 ± 3.5 | 44.5 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Protocols
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 10 nM to 1 µM.
-
Include the following controls:
-
Untreated Control: Cells in complete culture medium only.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
Staining Procedure
-
Harvest Cells:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin-EDTA. Combine these with the cells from the supernatant.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide.
-
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate voltage settings for FSC, SSC, and fluorescence channels (FITC and PI).
-
Use unstained cells to set the baseline fluorescence.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data using appropriate software. Gate on the cell population based on FSC and SSC to exclude debris.
-
Use a dot plot of Annexin V-FITC vs. PI to delineate the four populations: viable (lower-left), early apoptotic (lower-right), late apoptotic/necrotic (upper-right), and necrotic (upper-left).
-
Quantify the percentage of cells in each quadrant for all samples.
Conclusion
This application note provides a comprehensive framework for investigating the pro-apoptotic effects of the JAK2 inhibitor this compound. The detailed protocol for Annexin V/PI staining and flow cytometry, along with guidelines for data presentation and visualization of the underlying signaling pathway, offers a robust methodology for researchers in oncology and drug development. This approach will enable the precise quantification of apoptosis induction and contribute to a deeper understanding of the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Natural products targeting autophagy and apoptosis in NSCLC: a novel therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress in NSC-741909-induced apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: NSC 33994 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 33994. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. Its primary mechanism of action is the inhibition of JAK2 autophosphorylation, which in turn blocks the downstream signaling of the JAK/STAT pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound has a reported half-maximal inhibitory concentration (IC50) of 60 nM for JAK2 and shows minimal inhibition of other kinases like Src and TYK2 at higher concentrations.
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research and studies related to inflammatory diseases where the JAK/STAT pathway is often dysregulated. It is a valuable tool for investigating the role of JAK2 in various cellular processes and for validating it as a potential therapeutic target.
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the expected effect of this compound on the JAK/STAT signaling pathway?
Treatment with this compound is expected to decrease the phosphorylation of JAK2 (at Tyr1007/1008) and its downstream substrate, STAT3 (at Tyr705). This inhibition should be dose- and time-dependent.
Troubleshooting Experimental Results
Issue 1: No or weak inhibition of cell viability/proliferation observed.
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A wide range of concentrations (e.g., 10 nM to 10 µM) should be tested. The reported IC50 of 60 nM is a starting point, but the effective concentration can vary significantly between cell types.
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing an effect on cell viability.
Possible Cause 3: Cell line is resistant to JAK2 inhibition.
-
Troubleshooting:
-
Confirm the expression and activation of JAK2 and STAT3 in your cell line using Western blotting.
-
Consider using a positive control cell line known to be sensitive to JAK2 inhibitors.
-
Investigate alternative signaling pathways that may be driving proliferation in your cell line.
-
Issue 2: Inconsistent or non-reproducible Western blot results for p-JAK2 and p-STAT3.
Possible Cause 1: Suboptimal antibody performance.
-
Troubleshooting:
-
Ensure you are using antibodies validated for Western blotting and specific for the phosphorylated forms of JAK2 and STAT3.
-
Optimize antibody dilutions and incubation times.
-
Include positive and negative controls (e.g., cell lysates treated with a known activator of the JAK/STAT pathway like IL-6, and untreated controls).
-
Possible Cause 2: Issues with sample preparation.
-
Troubleshooting:
-
Lyse cells quickly on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Determine protein concentration accurately to ensure equal loading.
-
Include a loading control (e.g., β-actin, GAPDH) to normalize for protein loading differences.
-
Possible Cause 3: Timing of stimulation and inhibition.
-
Troubleshooting: For experiments involving cytokine stimulation, the timing of this compound pre-incubation is critical. A pre-incubation time of 30 minutes to 1 hour before adding the stimulus is often effective.[1]
Issue 3: Unexpected or off-target effects observed.
Possible Cause 1: High concentration of this compound.
-
Troubleshooting: While this compound is selective for JAK2, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies.
Possible Cause 2: Solvent (DMSO) toxicity.
-
Troubleshooting: Ensure the final DMSO concentration in your experiments is not exceeding a non-toxic level (typically <0.1%). Include a vehicle control (DMSO alone) in all experiments.
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value |
| Target | Janus Kinase 2 (JAK2) |
| IC50 | 60 nM |
| Solubility | Soluble in DMSO |
| Storage | -20°C or -80°C |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot for p-JAK2 and p-STAT3
-
Cell Treatment: Pre-incubate cells with this compound (e.g., 1 µM for 30 minutes) before stimulating with a JAK/STAT pathway activator (e.g., IL-6 or TGF-β1) if required.[1]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-JAK2, total JAK2, p-STAT3, total STAT3, and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
NSC 33994 not inhibiting JAK2 phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NSC 33994, a selective JAK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as G6, is a selective, small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3][4][5] Its primary mechanism of action is to bind to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation of JAK2 and its downstream signaling targets.
Q2: What is the reported IC50 value for this compound against JAK2?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against JAK2 is 60 nM.[1]
Q3: Is this compound selective for JAK2?
A3: this compound has been reported to be a selective inhibitor of JAK2. For instance, it has been shown to have no effect on the activity of Src and TYK2 tyrosine kinases at a concentration of 25 µM.[1] However, a comprehensive kinase selectivity profile across the entire kinome is not widely published. It is always recommended to empirically determine its effects on other kinases of interest in your specific experimental system.
Troubleshooting Guide: this compound Not Inhibiting JAK2 Phosphorylation
This guide addresses the common issue of observing no inhibition of JAK2 phosphorylation after treatment with this compound.
Problem: I am treating my cells with this compound, but I do not see a decrease in JAK2 phosphorylation (e.g., p-JAK2 Y1007/1008) via Western blot or other assays.
Below are potential causes and troubleshooting steps to address this issue, categorized for clarity.
Compound-Related Issues
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Store the compound as recommended by the supplier (typically at -20°C or -80°C). - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Protect the stock solution from light. |
| Incorrect Concentration | - Verify the calculations for your stock and working solutions. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations ranging from 0.1 µM to 30 µM have been used in various studies.[2] |
| Poor Solubility | - Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. - Visually inspect the medium for any precipitation after adding the compound. - Consider the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. |
Experimental Protocol Issues
| Potential Cause | Troubleshooting Steps |
| Inappropriate Treatment Time | - The inhibitory effect of this compound is time-dependent. Optimize the treatment duration for your cell line. Treatment times in published studies have ranged from a few hours to 24 hours or longer.[2] |
| Cell Line and Culture Conditions | - The sensitivity to JAK2 inhibitors can vary between different cell lines. Ensure your cell line has active JAK/STAT signaling. - Culture conditions, such as serum concentration, can impact signaling pathways. Consider serum-starving cells before cytokine stimulation to reduce basal signaling. |
| Issues with Western Blotting | - Antibody Performance: Use a validated phospho-specific JAK2 antibody. Ensure the primary and secondary antibodies are used at the recommended dilutions. - Phosphatase Activity: Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. - Loading Controls: Use a reliable loading control (e.g., total JAK2, β-actin, or GAPDH) to ensure equal protein loading. |
Cellular and Biological Factor Issues
| Potential Cause | Troubleshooting Steps |
| Cellular Resistance Mechanisms | - Reactivation of JAK/STAT signaling: Cells can sometimes develop resistance by reactivating the JAK/STAT pathway through various mechanisms. - Alternative Signaling Pathways: Other signaling pathways might be compensating for the inhibition of JAK2. Investigating other relevant pathways may be necessary. |
| Off-Target Effects | - While reported to be selective, off-target effects are a possibility with any kinase inhibitor. These could potentially counteract the intended inhibitory effect on JAK2 phosphorylation. Consider using a structurally different JAK2 inhibitor as a control. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| JAK2 IC50 | 60 nM | In vitro kinase assay | [1] |
| Effective Concentration (p-JAK2 inhibition) | 10 - 30 µM | T98G glioblastoma cells | [2] |
| Effective Concentration (Cell growth inhibition) | ~0.85 µM (for 50% cell death) | HEL (human erythroleukemia) cells | [3] |
| In vivo Dosage | 10 mg/kg/day | Mouse model of myelofibrosis | [6] |
| Selectivity | No effect on Src and TYK2 at 25 µM | In vitro kinase assay | [1] |
Experimental Protocols
Protocol: Western Blot for Phospho-JAK2 (Tyr1007/1008)
This protocol provides a general guideline for detecting the phosphorylation of JAK2 at Tyr1007/1008 in cultured cells following treatment with this compound.
1. Cell Lysis
-
After treating cells with this compound for the desired time, wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
2. SDS-PAGE and Western Blotting
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-JAK2 (Tyr1007/1008) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total JAK2 or a housekeeping protein like β-actin or GAPDH.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. immunoportal.com [immunoportal.com]
- 2. The Jak2 Small Molecule Inhibitor, G6, Reduces the Tumorigenic Potential of T98G Glioblastoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Jak2 small molecule inhibitor, G6, reduces the tumorigenic potential of T98G glioblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NSC 33994 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NSC 33994, a selective JAK2 inhibitor, in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2] Its primary mechanism of action is to block the kinase activity of JAK2, a critical enzyme in the JAK/STAT signaling pathway. This pathway is essential for transducing signals from various cytokines and growth factors that regulate cell proliferation, differentiation, and survival.[3][4] By inhibiting JAK2, this compound effectively downregulates the phosphorylation of downstream STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription.[3]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point for dose-response experiments is a range from 0 to 25 µM.[3] The reported IC50 value for this compound is 60 nM, indicating high potency.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[5]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is described as a selective JAK2 inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.[1] It has been shown to have no effect on Src and TYK2 tyrosine kinase activity at concentrations up to 25 µM.[1][2] However, as with any small molecule inhibitor, off-target effects can occur and should be evaluated in your specific experimental system, for instance by including appropriate controls and rescue experiments.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the problem?
A1: There are several potential reasons for a lack of effect:
-
Compound Insolubility: Visually inspect your stock solution and the final dilution in the cell culture medium for any precipitates. This compound may not be fully soluble at higher concentrations.
-
Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.[5] Prepare fresh dilutions for each experiment.
-
Cell Line Insensitivity: The specific cell line you are using may not rely on the JAK2 signaling pathway for the process you are investigating. Confirm that your cell line expresses JAK2 and that the pathway is active.
-
Incorrect Assay Endpoint: The chosen experimental endpoint may not be sensitive to JAK2 inhibition. Consider alternative assays to measure the effect of this compound.
Q2: I am observing significant cell death even at very low concentrations of this compound. How can I determine if this is a specific effect or general toxicity?
A2: To distinguish between specific inhibition and general cytotoxicity, consider the following:
-
Perform a Dose-Response Curve: A specific inhibitory effect should demonstrate a clear dose-dependent relationship. Off-target toxicity may only manifest at higher concentrations.
-
Include a Rescue Experiment: If possible, try to rescue the phenotype by overexpressing a constitutively active form of a downstream effector of JAK2 to confirm that the observed effect is on-target.
-
Use a Less Sensitive Cell Line as a Negative Control: If you have access to a cell line known to be insensitive to JAK2 inhibition, include it in your experiment.
-
Assess Cell Viability with Multiple Assays: Use different viability assays (e.g., membrane integrity assays in addition to metabolic assays) to confirm the nature of the cell death.
Q3: My IC50 value for this compound varies between experiments. How can I improve consistency?
A3: Fluctuations in IC50 values are a common challenge. To improve reproducibility:
-
Standardize Cell Culture Conditions: Use cells from the same passage number, seed them at a consistent density, and ensure they are in the logarithmic growth phase when the experiment is initiated.[3]
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same concentration as in your highest drug concentration wells.
-
Ensure Accurate Pipetting: Use calibrated pipettes and be meticulous with serial dilutions.
-
Monitor Incubation Times: Adhere to consistent incubation times for both drug treatment and assay development.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 | 60 nM | Not Specified | [1][2] |
| Tested Concentration Range | 0 - 25 µM | Not Specified | [3] |
| Solubility | Up to 2 mg/mL in DMSO (with warming), Up to 4 mg/mL in Ethanol (with warming) | N/A | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting concentration for the highest dose could be 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[4]
-
Protocol 2: Assessing JAK2 Inhibition by Western Blot Analysis of Phospho-STAT3
Objective: To confirm the inhibitory effect of this compound on the JAK2 signaling pathway by measuring the phosphorylation of a downstream target, STAT3.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound (e.g., based on the IC50 value determined previously) for a specific duration (e.g., 1-4 hours). Include a vehicle control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before lysis.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
-
Visualizations
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
NSC 33994 off-target effects in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC 33994 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of Janus kinase 2 (JAK2), with a reported IC50 of 60 nM.[1][2] The JAK kinase family, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine-mediated signal transduction.[3]
Q2: How selective is this compound?
Q3: I am observing a phenotype in my cellular assay that I don't think is related to JAK2 inhibition. Could this be an off-target effect?
It is possible. While this compound is reported to be a selective JAK2 inhibitor, unexpected phenotypes in cellular assays can sometimes be attributed to off-target interactions.[3] Factors that can contribute to off-target effects include the concentration of the compound used, the specific cellular context (i.e., the expression levels of potential off-target proteins), and the inherent promiscuity of some chemical scaffolds.
Q4: What are the first steps I should take to troubleshoot a suspected off-target effect?
To investigate a suspected off-target effect, a good first step is to perform a dose-response analysis. The potency of this compound in producing the observed phenotype should correlate with its potency for inhibiting JAK2. If the effect is only seen at concentrations significantly higher than the IC50 for JAK2, it may suggest an off-target mechanism. Another useful experiment is to use a structurally unrelated JAK2 inhibitor to see if it recapitulates the same phenotype.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in a cellular assay
If you are encountering inconsistent or unexpected results when using this compound, consider the following troubleshooting steps:
1. Confirm On-Target Engagement:
-
Western Blot Analysis: Verify that this compound is inhibiting its intended target in your cell system. A common method is to measure the phosphorylation status of STAT3 (Signal Transducer and Activator of Transcription 3), a direct downstream substrate of JAK2. A dose-dependent decrease in phosphorylated STAT3 (p-STAT3) would indicate on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to directly demonstrate that this compound is binding to JAK2 in your cells.
2. Investigate Potential Off-Target Effects:
-
Dose-Response Comparison: Run a parallel dose-response curve for a known JAK2-mediated phenotype and your unexpected phenotype. A significant rightward shift in the dose-response for the unexpected phenotype may indicate an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct JAK2 inhibitor. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect of this compound.
-
Kinase Profiling: To definitively identify potential off-targets, you can have this compound profiled against a commercial kinase panel. This will provide data on its inhibitory activity against a wide range of kinases.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Off-Target | Concentration Tested (μM) | Result |
| This compound | JAK2 | 60 | Src | 25 | No effect |
| This compound | JAK2 | 60 | TYK2 | 25 | No effect |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 1-4 hours). Include a positive control for JAK-STAT pathway activation (e.g., IL-6 or IFN-γ).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle or this compound at a desired concentration for a specific time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble JAK2 by Western blotting or ELISA. An increase in the thermal stability of JAK2 in the presence of this compound indicates target engagement.
Visualizations
References
Technical Support Center: NSC 33994
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NSC 33994, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Poor Solubility of this compound in DMSO
Encountering solubility issues with this compound can be a significant roadblock in experimental workflows. Poor solubility can lead to inaccurate concentration assessments, which in turn affects the reliability and reproducibility of experimental outcomes[1][2][3]. The following guide provides a systematic approach to addressing these challenges.
dot
References
Technical Support Center: NSC 33994
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NSC 33994, a selective JAK2 inhibitor. The information is tailored for scientists and drug development professionals encountering unexpected results, particularly anomalous cytotoxicity, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Janus kinase 2 (JAK2).[1][2] JAK2 is a critical component of the JAK/STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, playing a key role in cell proliferation, differentiation, and survival.[1] this compound exerts its effect by binding to the kinase domain of JAK2, preventing its phosphorylation and subsequent activation of downstream signaling molecules, most notably STATs (Signal Transducers and Activators of Transcription).
Q2: What is the reported selectivity profile of this compound?
A2: this compound has been reported as a selective inhibitor of JAK2 with an IC50 of 60 nM. In kinase profiling assays, it did not show significant inhibition of Src and TYK2 tyrosine kinases at concentrations up to 25 µM, indicating a degree of selectivity for JAK2.
Q3: In which types of cell lines is this compound expected to show cytotoxic effects?
A3: Given its mechanism of action, this compound is expected to be most effective in cell lines that are dependent on or driven by hyperactive JAK2 signaling. This is particularly common in hematological malignancies such as myeloproliferative neoplasms (MPNs), where mutations like JAK2-V617F lead to constitutive activation of the JAK/STAT pathway.[1][3] Therefore, cell lines derived from such malignancies would be predicted to be sensitive to this compound.
Troubleshooting Guide: Unexpected Cytotoxicity
Researchers may occasionally observe cytotoxicity that is higher than anticipated or that occurs in cell lines not expected to be sensitive to JAK2 inhibition. This guide provides a structured approach to troubleshooting such unexpected results.
Issue 1: Higher than expected cytotoxicity in a JAK2-dependent cell line.
-
Question: We are using a JAK2-V617F positive cell line and observing near-complete cell death at concentrations where we expected to see partial inhibition. What could be the cause?
-
Answer: Several factors could contribute to this observation:
-
Compound Concentration and Purity: Verify the concentration of your this compound stock solution. Improper dissolution or errors in dilution calculations can lead to higher effective concentrations. Ensure the purity of the compound, as impurities could have their own cytotoxic effects.
-
Cell Viability and Seeding Density: Ensure that the cells were healthy and in the logarithmic growth phase at the time of treatment. Over-confluent or stressed cells can be more susceptible to cytotoxic agents. Also, verify that the correct cell number was seeded; lower cell densities can sometimes appear to have a more pronounced cytotoxic response.
-
Assay-Specific Artifacts: The type of cytotoxicity assay used can influence the results. For example, some compounds can interfere with the enzymatic reactions of metabolic assays like the MTT or MTS assays. Consider using a secondary assay based on a different principle (e.g., a membrane integrity assay like LDH release, or a direct cell counting method like trypan blue exclusion) to confirm the results.
-
Issue 2: Significant cytotoxicity in a cell line not known to be JAK2-dependent.
-
Question: We are observing significant cell death in a cell line that does not have any known activating mutations in the JAK/STAT pathway. Is this indicative of off-target effects?
-
Answer: While off-target effects are a possibility with any small molecule inhibitor, it is important to first rule out other potential causes:
-
Basal JAK/STAT Signaling: Even in the absence of activating mutations, some cell lines may have a basal level of JAK/STAT signaling that is important for their survival. Inhibition of this basal activity by this compound could lead to cytotoxicity.
-
Cell Line Integrity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentification or cross-contamination of cell lines is a common issue in research.
-
Undocumented JAK2 Dependency: The cell line may have an uncharacterized dependence on JAK2 signaling that is not related to a canonical activating mutation.
-
Potential Off-Target Effects: If other possibilities have been ruled out, consider the possibility of off-target effects. Although this compound is reported to be selective, at higher concentrations, it may inhibit other kinases or cellular targets that are critical for the survival of that specific cell line. A broader kinase screen or consultation of kinase inhibitor databases with your experimental data could provide further insights.
-
Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 / Activity | Reference |
| JAK2 | 60 nM | [2] |
| Src | No significant inhibition at 25 µM | [2] |
| TYK2 | No significant inhibition at 25 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin-based Assay
This protocol describes a common method for assessing cell viability following treatment with this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as the compound-treated wells) and wells with medium only (as a background control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from medium-only wells) from all other values.
-
Calculate the percentage of cell viability for each treatment by normalizing the fluorescence values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the JAK/STAT pathway.
Caption: Standard experimental workflow for cytotoxicity assessment.
Caption: A logical approach to troubleshooting unexpected results.
References
Technical Support Center: NSC 33994
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NSC 33994, a selective inhibitor of Janus kinase 2 (JAK2).
Troubleshooting Guides
Inconsistent results with this compound can arise from various factors, from experimental setup to the inherent complexities of the JAK/STAT signaling pathway. This guide provides insights into common issues and potential solutions.
Data Summary: Reported IC50 Values for this compound
| Parameter | Value | Cell Line/Assay Condition | Source |
| IC50 | 60 nM | JAK2 V617F kinase activity | [1][2][3][4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected IC50 value | - Cell permeability issues.- High cell density.- Inactivation of the compound in culture media.- Presence of interfering substances in the media (e.g., high serum concentration).- Development of cellular resistance. | - Verify the purity and integrity of your this compound stock.- Optimize cell density; ensure cells are in the logarithmic growth phase.- Reduce serum concentration in the media during treatment, if possible.- Perform a dose-response and time-course experiment to determine optimal conditions.- Consider using a different cell line to confirm the compound's activity. |
| Variability between experiments | - Inconsistent cell passage number.- Fluctuation in incubation times or temperatures.- Pipetting errors.- Contamination of cell cultures. | - Use cells within a consistent and low passage number range.- Standardize all incubation steps and ensure temperature uniformity.- Calibrate pipettes regularly and use proper pipetting techniques.- Routinely test for mycoplasma contamination. |
| Unexpected off-target effects | - this compound may have activity against other kinases at higher concentrations.- The cellular context may lead to the activation of compensatory signaling pathways. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Perform control experiments with other known JAK2 inhibitors.- Profile the expression of related kinases in your cell model.- Investigate downstream signaling pathways to confirm on-target effects. |
| Loss of inhibitory effect over time | - Reactivation of the JAK/STAT pathway.- Formation of JAK2 heterodimers with other JAK family members, which may be less sensitive to inhibition. | - Analyze p-JAK2 and p-STAT levels at different time points after treatment.- Consider combination therapies with inhibitors of other signaling pathways.- Investigate the expression levels of other JAK family members (JAK1, JAK3, TYK2). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound can be dissolved in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) to avoid solvent-induced toxicity.
Q2: How should I store this compound?
This compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Q3: What is the known selectivity of this compound?
This compound is a selective inhibitor of JAK2. At a concentration of 25 µM, it has been shown to have no significant effect on the kinase activity of Src and TYK2.[4] However, a comprehensive kinase selectivity profile is not widely available. It is recommended to perform control experiments to rule out potential off-target effects in your specific experimental system.
Q4: Can this compound be used in animal studies?
While this compound has been primarily characterized in in vitro assays, its use in animal models would require further investigation into its pharmacokinetics and pharmacodynamics. Researchers should consult relevant literature for appropriate dosing and formulation for in vivo use.
Q5: What are the expected downstream effects of this compound treatment?
As a JAK2 inhibitor, this compound is expected to decrease the phosphorylation of JAK2 and its downstream substrate, STAT3. This can lead to the downregulation of genes involved in cell proliferation and survival. The specific downstream effects will be dependent on the cellular context and the specific cytokine signaling pathways active in your model system.
Experimental Protocols
1. Western Blotting for Phospho-JAK2
This protocol describes the detection of phosphorylated JAK2 in cell lysates following treatment with this compound.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 6, 12, 24 hours).
-
Include a positive control (e.g., cytokine stimulation to induce JAK2 phosphorylation) and a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-JAK2 (e.g., pY1007/1008) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total JAK2 and a loading control (e.g., GAPDH or β-actin).
-
2. Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
NSC 33994 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of NSC 33994, a selective JAK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a significant role in hematopoiesis, immune response, and cell proliferation. Dysregulation of the JAK2/STAT3 pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[1][2][3][4] this compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins.
Q2: What are the primary causes of this compound degradation?
A2: While specific degradation pathways for this compound have not been extensively published, based on the general chemical properties of similar heterocyclic compounds, degradation is likely to occur through hydrolysis, oxidation, and photolysis. Key factors that can accelerate degradation include improper storage temperature, exposure to light, and suboptimal pH conditions in solution.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation of this compound can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A pure, undegraded sample will show a single major peak in the HPLC chromatogram. The appearance of additional peaks is indicative of the presence of degradation products. LC-MS can be used to identify the mass of these degradation products, providing clues to the degradation pathway.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Verify Compound Integrity: Analyze the compound by HPLC to check for the presence of degradation products. Compare the chromatogram to that of a new, unopened vial of this compound if available.2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a solid stock before each experiment.3. Optimize Storage: Ensure that both solid and stock solutions are stored under the recommended conditions (-20°C for solid, -80°C for solutions, protected from light). |
| Precipitation of the compound | 1. Check Solubility: Visually inspect the stock solution and the final dilution in cell culture media for any signs of precipitation.2. Determine Solubility Limit: If precipitation is suspected, determine the solubility of this compound in your specific experimental buffer or media.3. Use of a Different Solvent: Consider using a different biocompatible solvent if solubility issues persist with the current one (e.g., DMSO). |
| Off-target effects | 1. Perform Dose-Response Curve: Atypical dose-response curves may suggest off-target effects.2. Use a Structurally Unrelated JAK2 Inhibitor: Compare the cellular phenotype with that induced by another known JAK2 inhibitor to confirm on-target activity. |
Issue 2: Appearance of unexpected peaks in HPLC analysis of this compound.
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Control pH: Ensure that aqueous solutions are buffered to a pH where this compound is most stable (typically near neutral pH, but requires experimental determination).2. Use Aprotic Solvents for Storage: For long-term storage of solutions, use aprotic solvents like anhydrous DMSO. |
| Oxidative Degradation | 1. Degas Solvents: For preparation of solutions, use solvents that have been degassed to remove dissolved oxygen.2. Store Under Inert Atmosphere: For highly sensitive applications, consider storing solid this compound and its solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Photodegradation | 1. Protect from Light: Handle the solid compound and its solutions in amber vials or tubes wrapped in aluminum foil.2. Minimize Light Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 1 week. Also, incubate a 100 µM solution in a neutral buffer (e.g., PBS) at 60°C for 72 hours.
-
Photodegradation: Expose a 100 µM solution in a neutral buffer to UV light (254 nm) and visible light for 24, 48, and 72 hours.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS to identify and quantify the remaining parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically the wavelength of maximum absorbance).
-
Method Validation: Inject a mixture of the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak of this compound.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing NSC 33994 Efficacy in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of NSC 33994 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. Its primary mechanism of action is the inhibition of JAK2's kinase activity, which plays a crucial role in signal transduction pathways initiated by various cytokines and growth factors. By inhibiting JAK2, this compound can modulate downstream signaling cascades, most notably the STAT3 pathway, which is often constitutively activated in various cancers and inflammatory diseases.
Q2: What is the reported IC50 of this compound for JAK2?
A2: The half-maximal inhibitory concentration (IC50) of this compound for JAK2 is reported to be 60 nM. It is significantly less active against other kinases like Src and TYK2, where it shows no effect at concentrations up to 25 µM, highlighting its selectivity for JAK2.
Q3: In which cancer cell lines has the efficacy of this compound or other JAK2 inhibitors been evaluated?
Data Presentation
Table 1: Representative IC50 Values of a JAK1/2 Inhibitor (INCB018424) in Hematopoietic Cell Lines
| Cell Line | Description | IC50 (nM)[1] |
| Ba/F3-EpoR-JAK2V617F | Murine pro-B cells expressing human EpoR and JAK2V617F | 126 |
| HEL | Human erythroleukemia cells (endogenous JAK2V617F) | 186 |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol outlines a general method to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Phospho-STAT3
This protocol describes how to assess the inhibitory effect of this compound on the JAK2-STAT3 signaling pathway by measuring the phosphorylation of STAT3.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and a loading control (GAPDH or β-actin).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Potency / High IC50 Value | Compound Instability: this compound may degrade in solution over time. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. |
| Suboptimal Assay Conditions: Incubation time or cell density may not be optimal for observing the compound's effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to JAK2 inhibition. | Ensure the cell line has an active JAK/STAT pathway. Consider using a cell line with a known activating JAK2 mutation (e.g., V617F). | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent number of cells seeded across wells. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. |
| Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Compound Precipitation: this compound may precipitate at higher concentrations in the culture medium. | Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent for the stock solution. | |
| No Effect on Downstream Signaling (e.g., pSTAT3) | Incorrect Timing of Analysis: The phosphorylation event may be transient. | Perform a time-course experiment to capture the peak of STAT3 phosphorylation inhibition after this compound treatment. |
| Inactive Compound: The this compound stock may have degraded. | Test the activity of a fresh batch of the compound. | |
| Antibody Issues: The primary or secondary antibodies for Western blotting may not be optimal. | Validate the antibodies with appropriate positive and negative controls. Optimize antibody concentrations and incubation times. |
Visualizations
Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for determining cell viability using the MTT assay.
References
NSC 33994 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC 33994.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, particularly focusing on potential batch-to-batch variability.
Issue 1: Inconsistent Experimental Results Between Different Batches of this compound
Symptoms:
-
Significant variations in the IC50 value of this compound in cell-based assays.
-
Reduced or no inhibition of JAK2 phosphorylation at expected concentrations.
-
Unexpected off-target effects observed with a new batch.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Purity Differences | 1. Request the Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity levels. 2. If purity differences are suspected, perform an independent purity analysis using High-Performance Liquid Chromatography (HPLC). |
| Presence of Impurities or Degradation Products | 1. Analyze the compound by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any impurities or degradation products that might interfere with the assay. |
| Polymorphism | 1. Different crystalline forms (polymorphs) of a compound can have different solubilities and bioactivities. While less common for research-grade compounds, this can be a source of variability. Assess crystal morphology if equipped, though this is an advanced characterization. |
| Incorrect Stock Solution Concentration | 1. Re-measure the concentration of your stock solutions using a spectrophotometer if the compound has a known extinction coefficient. 2. Prepare fresh stock solutions from each batch and re-run the experiment. |
| Compound Solubility Issues | 1. This compound is reported to be soluble in DMSO (up to 2 mg/ml with warming) and Ethanol (up to 4 mg/ml with warming).[1] Ensure the compound is fully dissolved. After dilution in aqueous media, precipitation can occur. Visually inspect for any precipitate. 2. Use a phase-contrast microscope to check for compound precipitation in your cell culture wells. |
Issue 2: Complete Loss of this compound Activity
Symptoms:
-
This compound fails to inhibit the JAK2/STAT3 pathway at any tested concentration.
-
No observable effect on the downstream targets of JAK2.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. This compound is stable for at least one year when stored as a powder at -20°C.[1] Solutions in DMSO or ethanol may be stored at -20°C for up to one month.[1] Ensure proper storage conditions have been maintained. 2. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes. 3. Prepare fresh solutions from a new aliquot or a new vial of the compound. |
| Incorrect Compound Identity | 1. If possible, confirm the identity of the compound using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). This is particularly important if the compound was sourced from a new or less reputable supplier. |
| Experimental System Insensitivity | 1. Ensure that the JAK2/STAT3 pathway is activated in your experimental system. Include a positive control for pathway activation (e.g., treatment with a cytokine like IL-6 or IFN-γ). 2. Verify the sensitivity of your detection method (e.g., Western blot for phospho-STAT3). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Janus kinase 2 (JAK2).[2] It functions by blocking the phosphorylation of JAK2, which in turn prevents the activation of downstream signaling pathways, most notably the STAT (Signal Transducer and Activator of Transcription) pathway.[3] This pathway is crucial for cellular responses to various cytokines and growth factors.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO (up to 2 mg/ml with warming) and Ethanol (up to 4 mg/ml with warming).[1] The powder form should be stored at -20°C and is stable for at least a year.[1] Solutions in DMSO or ethanol can be stored at -20°C for up to one month.[1] It is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: At what concentration is this compound selective for JAK2?
A3: this compound has a reported IC50 of 60 nM for JAK2 and shows no significant inhibition of Src and TYK2 tyrosine kinases at concentrations up to 25 μM.
Q4: How can I verify the activity of a new batch of this compound?
A4: A cell-based assay is the most direct way to verify the activity of a new batch. We recommend performing a dose-response experiment and calculating the IC50 for the inhibition of JAK2-mediated signaling. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What are the downstream effects of JAK2 inhibition by this compound?
A5: Inhibition of JAK2 by this compound will prevent the phosphorylation and activation of STAT proteins (primarily STAT3 and STAT5). This will block their translocation to the nucleus and subsequent transcription of target genes involved in processes like cell proliferation, differentiation, and inflammation.
Experimental Protocols
Protocol 1: Quality Control Assay for this compound Batch-to-Batch Variability using a Cell-Based Phospho-STAT3 Assay
This protocol describes a method to assess and compare the inhibitory activity of different batches of this compound on the JAK2/STAT3 signaling pathway.
1. Cell Culture and Seeding:
- Use a cell line known to have an active JAK2/STAT3 pathway (e.g., HEL, TF-1, or a cytokine-responsive cell line like HeLa).
- Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- Incubate for 24 hours.
2. Compound Preparation and Treatment:
- Prepare fresh stock solutions of each batch of this compound in DMSO.
- Perform a serial dilution of each stock solution to create a range of concentrations (e.g., 1 nM to 10 µM).
- Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
3. Pathway Activation:
- Stimulate the cells with a suitable cytokine to activate the JAK2/STAT3 pathway (e.g., 20 ng/mL of IL-6 or IFN-γ) for 15-30 minutes. Include an unstimulated control.
4. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay.
5. Western Blot Analysis:
- Normalize the protein concentrations for all samples.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
- Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
6. Data Analysis:
- Quantify the band intensities for phospho-STAT3 and total STAT3.
- Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.
- Plot the normalized phospho-STAT3 levels against the log of the this compound concentration.
- Calculate the IC50 value for each batch using a non-linear regression curve fit.
Expected Outcome: Consistent batches of this compound should yield similar IC50 values. A significant deviation in the IC50 value between batches indicates variability.
Data Presentation
Table 1: Hypothetical Data Illustrating Batch-to-Batch Variability of this compound in a Phospho-STAT3 Inhibition Assay
| Batch ID | Supplier Purity (%) | Experimental IC50 (nM) | Fold Difference from Batch A | Notes |
| Batch A | 99.5 | 65 | 1.0 | Reference Batch |
| Batch B | 98.9 | 72 | 1.1 | Within acceptable variability |
| Batch C | 95.2 | 350 | 5.4 | Significant decrease in potency |
| Batch D | 99.1 | Not determinable | >100 | Inactive batch |
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for quality control of this compound batches.
References
Technical Support Center: Mitigating Off-Target Kinase Activity of NSC 33994
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the potential off-target kinase activity of NSC 33994.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor primarily targeting Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1][2][3][4] It plays a crucial role in cytokine signaling pathways that are involved in cell growth, proliferation, and differentiation.[5] this compound inhibits JAK2 with an IC50 value of 60 nM.[1][2][3][4]
Q2: What is known about the selectivity of this compound?
This compound has been shown to be a selective inhibitor of JAK2.[1][2][4] At a concentration of 25 μM, it did not show inhibitory effects on Src and TYK2 tyrosine kinases.[2][4] However, a comprehensive kinome-wide selectivity profile is not extensively published. Therefore, it is crucial for researchers to empirically determine its selectivity in their specific experimental context.
Q3: What are off-target effects and why are they a concern for researchers?
Off-target effects occur when a compound, such as a kinase inhibitor, interacts with and modulates the activity of proteins other than its intended target.[6] These unintended interactions are a significant concern as they can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an off-target effect.
-
Cellular toxicity: Inhibition of essential "housekeeping" kinases or other proteins can lead to cytotoxicity.
-
Activation of compensatory signaling pathways: Inhibiting one pathway can sometimes lead to the upregulation of parallel or feedback pathways, complicating data interpretation.[7]
Q4: How can I assess the potential off-target profile of this compound in my experimental system?
A multi-faceted approach is recommended to assess the off-target profile of this compound:
-
Kinase Profiling: Screen this compound against a broad panel of recombinant kinases to identify potential off-target interactions.[6][8]
-
Dose-Response Analysis: Perform a dose-response curve for the observed cellular phenotype and compare the EC50 with the known IC50 for JAK2. A significant discrepancy may suggest off-target effects.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of another potent and selective JAK2 inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be on-target.
-
Target Engagement Assays: Confirm that this compound is binding to JAK2 in your cellular model at the concentrations used in your experiments. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this.[9][10]
-
Rescue Experiments: In some systems, it may be possible to overexpress a drug-resistant mutant of JAK2. If the phenotype is not rescued, it strongly suggests the involvement of off-target effects.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound.
Issue 1: I'm observing an unexpected phenotype that doesn't align with known JAK2 inhibition.
Question: Have you confirmed that this compound is engaging with JAK2 in your cellular system at the concentrations used?
Answer: It is crucial to verify that the inhibitor is binding to its intended target in your specific cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement.[9][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the binding of this compound to JAK2 in intact cells.
Methodology:
-
Cell Treatment: Treat your cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified period.
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble JAK2 at each temperature point using Western blotting.
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve of JAK2 to a higher temperature in the this compound-treated samples compared to the vehicle control.[9]
Question: Have you performed a detailed dose-response analysis for the observed phenotype?
Answer: A dose-response curve can provide valuable information about whether the observed effect is likely on-target or off-target.
Experimental Protocol: Dose-Response Analysis
Objective: To determine the concentration at which this compound elicits the phenotype of interest and compare it to its known IC50 for JAK2.
Methodology:
-
Cell Seeding: Plate your cells at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, typically spanning several orders of magnitude around the expected effective concentration. Include a vehicle-only control.
-
Incubation: Incubate the cells for a duration relevant to your assay.
-
Phenotypic Readout: Measure the biological endpoint of interest (e.g., cell viability, reporter gene expression, phosphorylation of a downstream target).
-
Data Analysis: Plot the response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value. If the EC50 for the observed phenotype is significantly higher than the 60 nM IC50 for JAK2, an off-target effect is more likely.
Question: Have you profiled this compound against a broader panel of kinases?
Answer: A kinase profiling assay is the most direct way to identify potential off-target kinases.
Experimental Protocol: Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Submission: Provide a sample of this compound to a commercial vendor that offers kinase profiling services.
-
Assay Performance: The service will typically perform either a binding assay (e.g., radiometric or fluorescence-based) to measure the affinity of your compound for a wide range of kinases.[8]
-
Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration or as IC50/Kd values for the kinases that are significantly inhibited. This will provide a "selectivity profile" for this compound.
Issue 2: this compound is causing significant cytotoxicity at concentrations where I expect it to be selective.
Question: How does the cytotoxic concentration of this compound compare to its IC50 for JAK2 inhibition?
Answer: If the concentration of this compound that causes cell death is close to its IC50 for JAK2 (60 nM), the toxicity might be an on-target effect, as JAK2 signaling is essential for the survival of certain cell types.[5] If the cytotoxicity occurs at much higher concentrations, it is more likely due to off-target effects.
Question: Have you tested a structurally distinct JAK2 inhibitor?
Answer: Using a different, well-characterized JAK2 inhibitor with a distinct chemical structure can help differentiate between on-target and off-target toxicity. If the second inhibitor recapitulates the cytotoxicity at a similar effective concentration for JAK2 inhibition, the effect is likely on-target.
Question: Could the observed toxicity be due to a known or unknown off-target?
Answer: If kinase profiling reveals potent inhibition of other kinases, investigate their biological functions. The off-target kinase may play a critical role in cell survival, and its inhibition could be the cause of the observed cytotoxicity.
Data Presentation
Table 1: Known Selectivity of this compound
| Target | IC50 / Effect | Concentration |
| JAK2 | 60 nM | - |
| Src | No Inhibition | 25 µM |
| TYK2 | No Inhibition | 25 µM |
Table 2: Hypothetical Kinase Profiling Data for this compound
This table illustrates how data from a kinase profiling experiment might be presented. The values are for illustrative purposes only.
| Kinase Target | Percent Inhibition @ 1 µM |
| JAK2 | 98% |
| JAK1 | 45% |
| JAK3 | 30% |
| TYK2 | <10% |
| Src | <10% |
| Aurora A | 65% |
| CDK2 | 5% |
| p38α | 15% |
In this hypothetical example, Aurora A is identified as a potential off-target requiring further investigation.
Visualizations
Signaling Pathway Diagram
Caption: On- and off-target effects of this compound in a signaling pathway.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
NSC 33994 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the selective JAK2 inhibitor, NSC 33994.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of JAK2's catalytic activity, which plays a crucial role in the signal transduction of various cytokines and growth factors.[2] By inhibiting JAK2, this compound blocks the downstream signaling pathways, primarily the JAK/STAT pathway, which are involved in cell proliferation, differentiation, and survival.[2]
Q2: What is the IC50 of this compound for JAK2?
A2: The half-maximal inhibitory concentration (IC50) of this compound for JAK2 is 60 nM.[1][3]
Q3: How selective is this compound?
A3: this compound has demonstrated selectivity for JAK2. Studies have shown that it does not inhibit the activity of Src and TYK2 tyrosine kinases at a concentration of 25 µM.[1][4] For a comprehensive understanding of its specificity, it is recommended to perform a broader kinase panel screening.
Q4: What are the downstream effects of this compound treatment?
A4: By inhibiting JAK2, this compound leads to a reduction in the phosphorylation of JAK2 itself (p-JAK2) and downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] This inhibition of the JAK2/STAT3 signaling pathway can lead to decreased cell proliferation and induction of apoptosis in cell lines dependent on this pathway.[5]
Q5: How should I prepare and store this compound?
A5: this compound is typically provided as a powder. For in vitro experiments, it is soluble in DMSO.[7] It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C.[7] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Experimental Protocols
Western Blotting for Phospho-JAK2 (p-JAK2) and Phospho-STAT3 (p-STAT3)
This protocol outlines the steps to assess the inhibitory effect of this compound on JAK2 and STAT3 phosphorylation in a cell-based assay.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEL cells, which have a constitutively active JAK2/STAT pathway) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specific duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[5]
-
Cell Proliferation/Viability Assay
This protocol describes how to measure the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
After allowing the cells to attach, treat them with a serial dilution of this compound. It is crucial to include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Use a colorimetric or fluorometric assay such as MTT, XTT, or resazurin (e.g., alamarBlue) to assess cell viability. Alternatively, ATP-based luminescence assays (e.g., CellTiter-Glo) can be used.
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the log of the this compound concentration.
-
Calculate the IC50 value for cell proliferation using a non-linear regression analysis.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | JAK2 | [1] |
| IC50 (JAK2) | 60 nM | [1][3] |
| Selectivity | No inhibition of Src and TYK2 at 25 µM | [1][4] |
Table 2: Dose-Dependent Effect of this compound on JAK2 Phosphorylation (Illustrative)
| This compound Concentration | % Inhibition of p-JAK2 (Illustrative) |
| 0 nM (Vehicle) | 0% |
| 10 nM | 25% |
| 50 nM | 70% |
| 100 nM | 90% |
| 500 nM | 98% |
| 1 µM | >99% |
Note: The percentage of inhibition is illustrative and should be determined experimentally.
Mandatory Visualizations
Caption: JAK2-STAT3 Signaling Pathway and the inhibitory action of this compound.
References
- 1. immunoportal.com [immunoportal.com]
- 2. NSC-33994 Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
NSC 33994 data interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 33994, a selective JAK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1][2][3][4][5] Its primary mechanism of action is to block the phosphorylation of JAK2, which is a critical step in the JAK/STAT signaling pathway.[3][4] This pathway is crucial for the signaling of various cytokines and growth factors that are involved in cell growth, differentiation, and immune responses.
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for JAK2. One study reported an IC50 (half-maximal inhibitory concentration) of 60 nM for JAK2.[1][2][4][5] At a concentration of 25 µM, it was shown to have no effect on the kinase activity of Src and TYK2.[1][2][5]
Q3: What are the downstream effects of JAK2 inhibition by this compound?
By inhibiting JAK2 phosphorylation, this compound prevents the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6][7][8][9] This blockage prevents the translocation of activated STATs to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the desired final concentration in your cell culture medium. Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 / Activity | Reference |
| JAK2 | 60 nM | [1][2][4][5] |
| Src | No effect at 25 µM | [1][2][5] |
| TYK2 | No effect at 25 µM | [1][2][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-JAK2 Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on JAK2 phosphorylation in a cellular context.
Materials:
-
Cell line expressing JAK2 (e.g., HEL, K562)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-total-JAK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Include a vehicle control (DMSO only).
-
Incubation: Treat the cells with this compound for a predetermined time (e.g., 1, 2, 4, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JAK2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-JAK2 antibody.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol provides a general method to assess the effect of this compound on cell viability using a colorimetric assay (e.g., MTT or XTT).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of p-JAK2 in Western Blots.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Ensure the this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Test a fresh batch of the compound. |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Poor Antibody Quality | Use a validated antibody for phospho-JAK2. Check the antibody datasheet for recommended dilutions and conditions. Include a positive control (e.g., cells stimulated with a known JAK2 activator like erythropoietin) to confirm antibody performance. |
| Inefficient Cell Lysis or Protein Degradation | Ensure that the lysis buffer contains fresh protease and phosphatase inhibitors. Keep samples on ice during preparation. |
| Low Basal p-JAK2 Levels | Some cell lines may have low basal levels of JAK2 phosphorylation. Consider stimulating the cells with a cytokine (e.g., IL-3, GM-CSF) to induce JAK2 phosphorylation before adding this compound. |
Issue 2: High variability in cell viability/cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently. Avoid edge effects by not using the outer wells of the 96-well plate or by filling them with sterile PBS. |
| Compound Precipitation | Observe the media for any signs of compound precipitation at higher concentrations. If precipitation occurs, consider using a lower top concentration or a different solvent. |
| Inconsistent Incubation Times | Treat and process all plates at consistent time points. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. |
Issue 3: Off-target effects observed.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. |
| Non-specific Kinase Inhibition | While this compound is selective for JAK2, at higher concentrations, it may inhibit other kinases. If off-target effects are suspected, consider using a structurally different JAK2 inhibitor as a control to see if the phenotype is consistent. |
| Cellular Context | The cellular environment can influence inhibitor specificity. Be cautious when interpreting results and consider validating key findings using alternative methods (e.g., genetic knockdown of JAK2). |
Visualizations
Caption: JAK/STAT Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Logical Troubleshooting Flow for this compound Experiments.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. immunoportal.com [immunoportal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Distinct roles of STAT3 and STAT5 in the pathogenesis and targeted therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 and STAT5 signaling thresholds determine distinct regulation for innate-receptor-induced inflammatory cytokines and STAT3/STAT5 disease variants modulate these outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications of STAT3 and STAT5 signaling on gene regulation and chromatin remodeling in hematopoietic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Addressing NSC 33994 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective JAK2 inhibitor, NSC 33994, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2][3] Its primary mechanism of action is to block the phosphorylation of JAK2, which in turn prevents the activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This inhibition disrupts critical cellular processes such as proliferation, survival, and differentiation in cancer cells dependent on this pathway.
Q2: How can I confirm that my cell line has developed resistance to this compound?
The most definitive way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay such as the MTT or CellTiter-Glo assay.[4][5]
Q3: What are the common mechanisms of resistance to JAK2 inhibitors like this compound?
While specific resistance mechanisms to this compound are not extensively documented, resistance to JAK2 inhibitors, in general, can arise from:
-
Mutations in the JAK2 kinase domain: Specific point mutations can alter the drug-binding pocket, reducing the affinity of the inhibitor.[6]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways, such as the MAPK/ERK pathway, to circumvent the inhibition of the JAK2/STAT pathway.
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Q4: What initial troubleshooting steps should I take if I suspect this compound resistance?
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 values of the parental and suspected resistant cell lines.
-
Check for Contamination: Ensure your cell line is not contaminated with other cell lines or microorganisms like mycoplasma, which can affect drug sensitivity.
-
Verify Compound Integrity: Confirm the stability and activity of your this compound stock solution. Improper storage or handling can lead to degradation.
Troubleshooting Guides
Problem 1: My cell line shows a decreased response to this compound treatment.
| Possible Cause | Suggested Solution |
| Development of Resistance | 1. Determine IC50: Quantify the level of resistance by comparing the IC50 of the resistant line to the parental line. 2. Investigate Mechanism: Proceed to the experimental protocols below to investigate potential resistance mechanisms. |
| Cell Line Health/Passage Number | 1. Monitor Cell Morphology: Ensure cells appear healthy and have a normal growth rate. 2. Use Low Passage Cells: High passage numbers can lead to genetic drift and altered phenotypes. It is advisable to use cells from a low-passage frozen stock. |
| Experimental Variability | 1. Optimize Seeding Density: Ensure consistent cell seeding density across experiments. 2. Standardize Drug Preparation: Prepare fresh drug dilutions for each experiment from a validated stock. |
Problem 2: I have confirmed resistance, but the underlying mechanism is unknown.
| Possible Mechanism | Experimental Approach |
| Altered JAK2/STAT3 Signaling | 1. Western Blot for p-STAT3: Compare the levels of phosphorylated STAT3 (Tyr705) in sensitive and resistant cells after this compound treatment. A sustained or reactivated p-STAT3 level in resistant cells suggests a mechanism upstream or at the level of JAK2.[7] 2. JAK2 Sequencing: Sequence the kinase domain of JAK2 in the resistant cell line to identify potential mutations. |
| Activation of Bypass Pathways | 1. Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of various signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in the resistant cells compared to the parental cells. 2. Western Blot for Key Pathway Proteins: Confirm the activation of identified bypass pathways by performing western blots for key phosphorylated proteins (e.g., p-ERK, p-Akt). |
| Increased Drug Efflux | 1. Efflux Pump Inhibitor Co-treatment: Treat resistant cells with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil). A restored sensitivity to this compound suggests the involvement of drug efflux pumps. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentration of this compound. Researchers should aim to generate similar data for their parental and resistant cell lines to quantify the degree of resistance.
| Compound | Target | IC50 | Cell Line | Reference |
| This compound | JAK2 | 60 nM | (Biochemical Assay) | [1][2][3] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.[8]
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for assessing the inhibition of the JAK2/STAT3 pathway.
-
Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total STAT3 and a loading control (e.g., β-actin or GAPDH).[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
Protocol 3: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure.[4][9]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50.
-
Monitoring and Dose Escalation: Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days. Once the cells resume a normal growth rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).[10]
-
Establishment of Resistant Line: Repeat the dose escalation process over several months. A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental line.
-
Characterization and Maintenance: Determine the IC50 of the newly established resistant line to quantify the resistance index (RI = IC50 of resistant line / IC50 of parental line). Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
Visualizations
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Workflow for generating and characterizing an this compound-resistant cell line.
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head In Vitro Comparison: NSC 33994 Versus Ruxolitinib in JAK-STAT Signaling Inhibition
In the landscape of targeted cancer therapy, the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway represents a critical axis in the proliferation and survival of various cancer cells. This guide provides a detailed in vitro comparison of two inhibitors targeting this pathway: NSC 33994, a selective JAK2 inhibitor, and ruxolitinib, a potent JAK1/JAK2 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative efficacy, and the experimental protocols used for their characterization.
Mechanism of Action and Targeting Specificity
Both this compound and ruxolitinib exert their effects by inhibiting the catalytic activity of JAK kinases, thereby blocking the downstream phosphorylation of STAT proteins and the subsequent transcription of target genes involved in cell growth and survival.
This compound has been identified as a selective inhibitor of JAK2.[1][2] Its discovery was the result of a structure-based virtual screening for novel JAK2 inhibitors.[1]
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[3][4] This dual specificity allows it to block the signaling of a broader range of cytokines that utilize either or both of these kinases.
The differential targeting of JAK isoforms by these two compounds suggests potential differences in their therapeutic applications and side-effect profiles.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and ruxolitinib from in vitro studies. It is important to note that the data presented here are compiled from separate studies and do not represent a direct head-to-head experimental comparison.
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | JAK2 | 60 | |
| Ruxolitinib | JAK1 | 3.3 | [3] |
| JAK2 | 2.8 | [3][4] | |
| JAK3 | >400 | [3] | |
| TYK2 | 19 | [3] |
Table 2: Inhibition of Cell Proliferation
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Ruxolitinib | K-562 (CML) | WST-1 | 20 µM (48h) | [5] |
| NCI-BL 2171 (B-lymphocyte) | WST-1 | 23.6 µM (48h) | [5] | |
| Ba/F3-JAK2V617F | Cell Viability | 100-130 nM | [3] | |
| HEL (Erythroleukemia) | Not Specified | Not Specified | [4] | |
| Erythroid progenitors (PV patients) | Not Specified | 67 nM | [3] | |
| Erythroid progenitors (healthy donors) | Not Specified | >400 nM | [3] | |
| This compound | - | - | Data not available | - |
CML: Chronic Myeloid Leukemia; PV: Polycythemia Vera
Table 3: Effects on Downstream Signaling
| Compound | Effect | Cell Line/System | Method | Reference |
| This compound | Dose- and time-dependent reduction of phospho-JAK2 | Not Specified | Not Specified | [1][2] |
| Ruxolitinib | Dose-dependent decrease of pSTAT3 | CAL-33, CAL 27, FaDu (HNSCC) | Immunoblotting | [6] |
| Reduction of p-JAK1 and p-JAK2 | U87 (Glioblastoma) | Western Blotting | [7] | |
| Reduction of p-STAT1 and p-STAT3 | U87 (Glioblastoma) | Western Blotting | [7] | |
| Inhibition of IL-6-induced STAT3 phosphorylation | Peripheral blood mononuclear cells | Not Specified | [3] |
HNSCC: Head and Neck Squamous Cell Carcinoma
Visualizing the Mechanism and Experimental Workflow
To better understand the biological context and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro experiments cited in this guide. Specific details may vary between laboratories and should be optimized accordingly.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or ruxolitinib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Culture and Treatment: Culture cells and treat with the inhibitor at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot for Phosphorylated STAT Proteins
-
Cell Lysis: After treatment with the inhibitor, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein (e.g., anti-phospho-STAT3) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total STAT protein) to determine the relative levels of phosphorylated STAT.
Conclusion
This guide provides a comparative overview of this compound and ruxolitinib based on currently available in vitro data. Ruxolitinib is a well-characterized JAK1/JAK2 inhibitor with extensive in vitro data supporting its potent activity against the JAK/STAT pathway and its anti-proliferative effects in various cell lines. This compound is a selective JAK2 inhibitor with a reported IC50 in the nanomolar range. However, a comprehensive in vitro characterization of its effects on cell proliferation, apoptosis, and downstream signaling in various cell models is not widely available in the public domain.
For researchers and drug developers, this comparison highlights the established profile of ruxolitinib and underscores the need for further in vitro studies to fully elucidate the therapeutic potential of this compound. The provided protocols offer a foundation for conducting such comparative experiments to generate direct, head-to-head data that would be invaluable for the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NSC 33994 vs. Fedratinib in JAK2V617F Cells
For researchers and drug development professionals navigating the landscape of JAK2 inhibitors, this guide provides a comparative analysis of NSC 33994 and fedratinib, focusing on their performance in preclinical models of myeloproliferative neoplasms (MPNs) driven by the JAK2V617F mutation.
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of blood cells. A key driver in many of these diseases is a specific mutation in the Janus kinase 2 gene, known as JAK2V617F, which leads to the constitutive activation of the JAK-STAT signaling pathway. This guide delves into the preclinical data of two JAK2 inhibitors, the research compound this compound and the FDA-approved drug fedratinib, to offer a comparative perspective for scientific and research applications.
At a Glance: Key Performance Metrics
| Feature | This compound | fedratinib |
| Target | Selective JAK2 inhibitor | Selective JAK2 inhibitor; also inhibits FLT3 and BRD4 |
| Potency (IC50) | 60 nM (for JAK2V617F kinase activity) | 3 nM (against JAK2) |
| Cellular Potency | Data not available | 1552 nM (in ruxolitinib-sensitive Ba/F3-JAK2V617F cells); 650 nM (in ruxolitinib-resistant Ba/F3-JAK2V617F cells)[1] |
| Effect on JAK2 Phosphorylation | Reduces phospho-JAK2 levels in a dose- and time-dependent manner[2] | Inhibits JAK-STAT signaling, as measured by reduced p-STAT5[1] |
| Effect on Cell Proliferation | Suppresses JAK2-V617F-mediated human pathological cell growth in vitro and in vivo[3] | Inhibits proliferation of HEL and Ba/F3-JAK2V617F cells[1] |
| Induction of Apoptosis | Data not available | Induces apoptosis in HEL and Ba/F3-JAK2V617F cells in a dose-dependent manner[1] |
| Selectivity | No effect on Src and TYK2 tyrosine kinase activity at 25 μM[4] | 35-fold more selective for JAK2 over JAK1 and 334-fold over JAK3[1] |
Signaling Under Scrutiny: The JAK-STAT Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. The JAK2V617F mutation leads to its uncontrolled activation, promoting cell survival and proliferation. Both this compound and fedratinib exert their effects by targeting the JAK2 kinase, albeit with different reported potencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a clinical-grade, cryopreserved, ex vivo-expanded stem cell product from cryopreserved primary umbilical cord blood demonstrates multilineage hematopoietic engraftment in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective non-basic cathepsin K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NSC 33994 and Other JAK2 Inhibitors for Researchers
This guide provides a detailed comparison of the Janus kinase 2 (JAK2) inhibitor NSC 33994 with other prominent JAK2 inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is implicated in numerous myeloproliferative neoplasms (MPNs) and inflammatory diseases. The discovery of the activating JAK2 V617F mutation in a majority of patients with MPNs has spurred the development of targeted JAK2 inhibitors as therapeutic agents. This guide focuses on comparing the biochemical and cellular activities of this compound to other well-characterized JAK2 inhibitors.
Data Presentation: A Comparative Overview of JAK2 Inhibitors
The following tables summarize the quantitative data for this compound and a selection of other JAK2 inhibitors. It is important to note that direct comparative studies involving this compound are limited, and the presented data is compiled from various sources. Differences in experimental conditions may influence the reported values.
Table 1: Biochemical Potency of JAK2 Inhibitors
| Inhibitor | IC50 (nM) vs. JAK2 | IC50 (nM) vs. JAK2 V617F | Notes |
| This compound | 60[1] | Data not available | Selective over Src and TYK2 at 25 µM. |
| Ruxolitinib | 3.3 | 2.8 | Also inhibits JAK1 (IC50 = 2.7 nM). |
| Fedratinib (TG101348) | 3[2][3] | 3[3] | 35-fold selective for JAK2 over JAK1. |
| Pacritinib | 23 | 19 | Also inhibits FLT3. |
| Momelotinib | 11 | 16 | Also inhibits JAK1 and ACVR1/ALK2. |
| Gandotinib (LY2784544) | 3[4] | 55[5] | Potent against JAK2V617F-driven cell proliferation. |
| Lestaurtinib (CEP-701) | 0.9[6] | Data not available | Also a potent FLT3 inhibitor. |
| AZD1480 | <0.4[7] | Data not available | Potent inhibitor of JAK1 and JAK2. |
| WP1066 | 2,300 (in HEL cells)[8] | 2,300 (in HEL cells)[8] | Also inhibits STAT3. |
Table 2: Cellular Activity of Selected JAK2 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Ruxolitinib | HEL (JAK2 V617F) | Proliferation | 200-400 |
| Fedratinib (TG101348) | Ba/F3-JAK2V617F | Proliferation | 270[3] |
| Pacritinib | Ba/F3-JAK2V617F | Proliferation | 135 |
| Gandotinib (LY2784544) | Ba/F3-JAK2V617F | Proliferation | 55[4] |
| WP1066 | HEL (JAK2 V617F) | Proliferation | 2,300[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize JAK2 inhibitors.
Biochemical Kinase Assay for JAK2 Inhibition
This assay quantifies the enzymatic activity of purified JAK2 and the inhibitory potential of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide derived from STAT5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a microplate.
-
Add the JAK2 enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for Inhibition of STAT5 Phosphorylation
This cell-based assay measures the ability of a compound to inhibit the downstream signaling of JAK2 by quantifying the phosphorylation of STAT5.
Objective: To assess the cellular potency of a JAK2 inhibitor by measuring its effect on STAT5 phosphorylation.
Materials:
-
A human cell line with constitutively active JAK2 (e.g., HEL cells, which harbor the JAK2 V617F mutation).
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies: primary antibody against phosphorylated STAT5 (pSTAT5) and a secondary antibody conjugated to a detectable label (e.g., a fluorophore).
-
Flow cytometer or Western blotting equipment.
Procedure (Flow Cytometry):
-
Culture the cells to the desired density.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
Fix and permeabilize the cells to allow antibody entry.
-
Incubate the cells with the primary antibody against pSTAT5.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of pSTAT5.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Mandatory Visualizations
JAK-STAT Signaling Pathway
References
- 1. Stat5 phosphorylation analysis [bio-protocol.org]
- 2. JAK2 V617F DNA Screen | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 3. ashpublications.org [ashpublications.org]
- 4. irbm.com [irbm.com]
- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mesoscale.com [mesoscale.com]
- 8. Efficacy and safety of ruxolitinib in the treatment of patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC 33994: A Comparative Guide to its Selectivity Against JAK Kinases
For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of NSC 33994's performance against the Janus kinase (JAK) family, supported by available experimental data and detailed methodologies.
Selectivity Profile of this compound
This compound has been identified as a selective inhibitor of JAK2.[1][2][3][4][5] To quantitatively assess its selectivity, the half-maximal inhibitory concentration (IC50) values against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) are crucial. Based on available data, the selectivity profile of this compound is summarized below.
| Kinase | IC50 (nM) |
| JAK1 | Data not publicly available |
| JAK2 | 60[1][2][3][4][5] |
| JAK3 | Data not publicly available |
| TYK2 | No effect at 25 µM[3][4][6][7] |
Note: While a specific IC50 value for TYK2 is not provided, the consistent reporting of "no effect" at a high concentration of 25 µM suggests a significantly lower potency of this compound against this kinase compared to JAK2. The absence of publicly available IC50 values for JAK1 and JAK3 prevents a complete selectivity comparison across the entire JAK family.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Cytokines and growth factors binding to their receptors initiate the activation of associated JAKs, which in turn phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus to regulate gene expression.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase activity assays. Below is a representative protocol for determining the IC50 values of an inhibitor against JAK kinases, based on established methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo™ kinase assays.[8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Detection reagents (e.g., TR-FRET pair: Europium-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer, or ADP-Glo™ reagents)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., TR-FRET or luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) at concentrations ranging from picomolar to micromolar.
-
Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, the respective JAK kinase, and the kinase-specific peptide substrate to each well.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection:
-
For TR-FRET assays: Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., Europium-labeled antibody and tracer). Incubate to allow for antibody binding.
-
For ADP-Glo™ assays: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition: Read the plate using a plate reader compatible with the chosen detection method (TR-FRET or luminescence).
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: A generalized workflow for determining the IC50 of this compound against JAK kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 82058-16-0 | NSC33994 | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. LanthaScreen Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 19. biorxiv.org [biorxiv.org]
- 20. trepo.tuni.fi [trepo.tuni.fi]
- 21. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NSC 33994: A Focused Examination of a Selective JAK2 Inhibitor
For researchers, scientists, and professionals in drug development, the quest for highly selective kinase inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a detailed comparison of NSC 33994, a selective inhibitor of Janus Kinase 2 (JAK2), with other notable JAK inhibitors, supported by experimental data and methodologies.
This compound has been identified as a potent and selective inhibitor of JAK2, a critical mediator of cytokine and growth factor signaling. Dysregulation of the JAK2 signaling pathway is a hallmark of various myeloproliferative neoplasms and other hematological malignancies, making it a key therapeutic target. This guide will delve into the validation of this compound's specificity and compare its performance with established JAK inhibitors, Ruxolitinib and Fedratinib.
Comparative Analysis of JAK2 Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity (IC50 values) of this compound and other JAK2 inhibitors against the JAK family of kinases. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its potency against the target kinase (JAK2) versus other kinases.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Other Kinases |
| This compound (G6) | Data not available | 60[1][2][3] | Data not available | No effect at 25 µM[1][2][3] | No effect on Src at 25 µM[1][2][3] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | --- |
| Fedratinib | ~105 | 3 | >1000 | ~405 | FLT3 (IC50 = 15 nM), RET (IC50 = 48 nM) |
Key Observations:
-
This compound demonstrates potent inhibition of JAK2 with an IC50 of 60 nM.[1][2][3]
-
Importantly, this compound shows high selectivity for JAK2 over the tyrosine kinases Src and TYK2, exhibiting no inhibitory effect at a concentration of 25 µM.[1][2][3]
-
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.
-
Fedratinib is highly selective for JAK2 over other JAK family members.
Experimental Protocols for Inhibitor Validation
The validation of a kinase inhibitor's specificity and potency relies on a series of well-defined biochemical and cell-based assays.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Reagents: Purified recombinant JAK2 enzyme, ATP, a suitable substrate peptide (e.g., a peptide containing a tyrosine residue that can be phosphorylated by JAK2), and the test inhibitor (this compound).
-
Procedure:
-
The JAK2 enzyme is incubated with varying concentrations of the inhibitor in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody. Fluorescence polarization is another common technique.
-
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays for Target Engagement and Downstream Signaling
These assays assess the inhibitor's activity within a cellular context, confirming that it can penetrate the cell membrane and inhibit the target kinase, leading to a downstream biological effect.
Protocol: Western Blot Analysis of STAT Phosphorylation
-
Cell Culture: A cell line that is dependent on JAK2 signaling for growth and survival (e.g., human erythroleukemia (HEL) cells, which harbor a constitutively active JAK2 V617F mutation) is used.
-
Treatment: The cells are treated with varying concentrations of the JAK2 inhibitor (this compound) for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to extract the total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is incubated with primary antibodies that specifically recognize the phosphorylated form of a downstream target of JAK2, such as STAT3 or STAT5 (e.g., anti-phospho-STAT5). An antibody against the total, unphosphorylated form of the protein is also used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. A decrease in the level of phosphorylated STAT protein in inhibitor-treated cells compared to untreated cells indicates successful inhibition of the JAK2 signaling pathway. Studies have shown that this compound reduces the levels of phospho-JAK2 in a dose- and time-dependent manner.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the JAK2 signaling pathway and a typical workflow for validating kinase inhibitors.
References
Unveiling the Kinase Selectivity Profile of NSC 33994: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes has emerged as a critical node in cytokine signaling pathways, making them attractive targets for a host of inflammatory diseases and cancers. NSC 33994 has been identified as a selective inhibitor of JAK2, a key mediator in this pathway. However, a comprehensive understanding of its off-target effects is paramount for predicting potential side effects and guiding further drug development. This guide provides a comparative analysis of the available kinase profiling data for this compound against other well-characterized JAK2 inhibitors, offering insights into their relative selectivities.
Executive Summary
This compound is a potent inhibitor of JAK2 with a reported IC50 of 60 nM. Preliminary screening has demonstrated its high selectivity against the tyrosine kinases Src and TYK2, showing no significant inhibition at concentrations up to 25 μM. While comprehensive, broad-panel kinase profiling data for this compound is not publicly available, this guide contrasts its known selectivity with the extensive off-target profiles of established JAK2 inhibitors: Fedratinib, Ruxolitinib, and Baricitinib. This comparison highlights the varying degrees of selectivity among these agents and underscores the importance of wide-ranging kinase screening in drug discovery.
Kinase Inhibition Profile Comparison
The following tables summarize the available quantitative data on the kinase inhibitory activity of this compound and its alternatives. It is important to note that the data for Fedratinib, Ruxolitinib, and Baricitinib is derived from comprehensive KINOMEscan™ screens, providing a broad view of their off-target interactions. The data for this compound is limited to a smaller, targeted panel.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 25 µM |
| JAK2 | 60 | Not Reported |
| Src | >25,000 | No significant effect |
| TYK2 | >25,000 | No significant effect |
Table 2: Off-Target Kinase Profile of Fedratinib (KINOMEscan™ data)
| Kinase Target | Kd (nM) |
| JAK2 | 3 |
| FLT3 | 15 |
| RET | 48 |
| Selected off-targets with significant inhibition | |
| BRD4 | Potent inhibitor |
Table 3: Off-Target Kinase Profile of Ruxolitinib (KINOMEscan™ data)
| Kinase Target | IC50 (nM) |
| JAK1 | 3.3 |
| JAK2 | 2.8 |
| JAK3 | 428 |
| TYK2 | 19 |
| Selected off-targets with significant inhibition | |
| - | Relatively selective for JAK1/2 |
Table 4: Off-Target Kinase Profile of Baricitinib (KINOMEscan™ data)
| Kinase Target | IC50 (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | >400 |
| TYK2 | 53 |
| Selected off-targets with significant inhibition | |
| AAK1 | Potent inhibitor |
| BIKE | Potent inhibitor |
| GAK | Potent inhibitor |
| MPSK1 | Potent inhibitor |
Experimental Protocols
The following provides a generalized methodology for a biochemical kinase inhibition assay, representative of the techniques used to generate the data in this guide. Specific parameters such as buffer composition, substrate concentration, and incubation times are optimized for each individual kinase.
Biochemical Kinase Assay (Generic Protocol)
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound or alternatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radio-labeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the kinase and its specific substrate in the assay buffer.
-
The test compound is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is also included.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
For radiometric assays, the phosphorylated substrate is captured on a filter, and the radioactivity is measured.
-
For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is converted into a light signal.
-
For fluorescence-based assays (e.g., Z'-LYTE™), the phosphorylation of a FRET-based peptide substrate is measured.
-
-
Data Analysis:
-
The percentage of kinase activity remaining in the presence of the test compound is calculated relative to the DMSO control.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a sigmoidal curve.
-
Visualizing Kinase Selectivity and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Kinase profiling workflow.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Conclusion
This compound demonstrates high selectivity for JAK2 over Src and TYK2, positioning it as a promising candidate for further investigation. However, the absence of a comprehensive, publicly available kinome-wide off-target profile for this compound presents a significant data gap. In contrast, the extensive profiling of Fedratinib, Ruxolitinib, and Baricitinib reveals a spectrum of off-target activities, with Ruxolitinib appearing the most selective for the JAK family among the comparators. The off-target effects of Fedratinib on FLT3 and RET, and Baricitinib on kinases like AAK1 and GAK, highlight the diverse selectivity profiles that can be achieved even among inhibitors of the same primary target. For the continued development of this compound, a broad-panel kinase screen is essential to fully characterize its selectivity and to anticipate potential off-target liabilities, thereby ensuring a more complete and objective comparison with existing and future JAK2 inhibitors.
A Comparative Analysis of JAK2 Inhibitors: NSC 33994 vs. AG490
For researchers and drug development professionals navigating the landscape of kinase inhibitors, selecting the optimal compound is paramount. This guide provides a detailed comparative analysis of two prominent JAK2 inhibitors, NSC 33994 and AG490, focusing on their performance, mechanism of action, and selectivity. The information presented herein is supported by experimental data to facilitate an objective evaluation.
At a Glance: Key Performance Indicators
A critical aspect of inhibitor selection is potency, often quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and AG490 against their primary target, JAK2, as well as other relevant kinases.
| Compound | Target Kinase | IC50 Value |
| This compound | JAK2 | 60 nM[1][2][3] |
| Src | No effect at 25 µM[1][3] | |
| TYK2 | No effect at 25 µM[1][3] | |
| AG490 | JAK2 | ~10 µM[4] |
| JAK3 | 25 µM | |
| EGFR | 0.1 µM[4] | |
| ErbB2 | 13.5 µM[4] |
Table 1: Comparative IC50 values of this compound and AG490 against various kinases.
The data clearly indicates that This compound is a significantly more potent and selective inhibitor of JAK2 compared to AG490. With an IC50 in the nanomolar range, this compound demonstrates strong affinity for its target. In contrast, AG490 exhibits micromolar potency against JAK2 and also inhibits other kinases, including EGFR and ErbB2, suggesting a broader spectrum of activity and potential for off-target effects.
Mechanism of Action and Signaling Pathways
Both this compound and AG490 exert their effects by inhibiting the Janus kinase (JAK) family, particularly JAK2. JAK2 is a critical component of the JAK/STAT signaling pathway, which plays a pivotal role in cellular proliferation, differentiation, and immune responses. Inhibition of JAK2 leads to the suppression of downstream signaling cascades, most notably the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3.
The following diagram illustrates the canonical JAK/STAT signaling pathway and the points of inhibition for this compound and AG490.
Experimental Protocols
To facilitate the replication and validation of findings, this section outlines the methodologies for key experiments used to characterize JAK2 inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of JAK2.
Objective: To determine the IC50 value of an inhibitor against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
Test compounds (this compound, AG490) dissolved in DMSO
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase buffer, recombinant JAK2 enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a microplate reader to measure the signal (e.g., TR-FRET ratio).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the effect of this compound and AG490 on the viability of a specific cell line.
Materials:
-
Cell line of interest (e.g., a human cancer cell line with constitutively active JAK2)
-
Complete cell culture medium
-
Test compounds (this compound, AG490) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Phospho-STAT3
This technique is used to detect the levels of phosphorylated STAT3, a key downstream target of JAK2, to confirm the inhibitory effect of the compounds on the signaling pathway within cells.
Objective: To assess the inhibition of JAK2-mediated STAT3 phosphorylation by this compound and AG490 in a cellular context.
Materials:
-
Cell line of interest
-
Test compounds (this compound, AG490)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT3.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to ensure equal protein loading.
Conclusion
The comparative analysis of this compound and AG490 reveals significant differences in their potency and selectivity as JAK2 inhibitors. This compound emerges as a highly potent and selective inhibitor of JAK2, making it a valuable tool for specific interrogation of JAK2-mediated signaling pathways. AG490, while also inhibiting JAK2, has a broader kinase inhibition profile and lower potency for JAK2. The choice between these two inhibitors will ultimately depend on the specific research question and the desired experimental outcome. For studies requiring precise targeting of JAK2 with minimal off-target effects, this compound is the superior choice. Conversely, AG490 might be considered in contexts where broader tyrosine kinase inhibition is acceptable or of interest. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings.
References
A Preclinical Comparative Guide: Efficacy of NS-018 in Myelofibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of NS-018, a selective JAK2 inhibitor, against other compounds in established myelofibrosis models. The data presented is collated from key preclinical studies to facilitate an objective evaluation of its therapeutic potential.
Executive Summary
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of the JAK2V617F mutation as a key driver of MF pathogenesis has led to the development of targeted therapies, primarily JAK inhibitors. NS-018 (also known as ilginatinib) is a potent and selective inhibitor of JAK2. Preclinical studies have demonstrated its efficacy in reducing disease burden in myelofibrosis models, with a notable selectivity for the mutated JAK2V617F protein over the wild-type (WT) form. This selectivity profile suggests a potential for a favorable therapeutic window with reduced hematologic side effects compared to less selective JAK inhibitors.
Comparative Efficacy of JAK2 Inhibitors
The following tables summarize the quantitative data from preclinical studies, comparing the in vitro selectivity and in vivo efficacy of NS-018 with other JAK2 inhibitors.
Table 1: In Vitro Selectivity of JAK2 Inhibitors Against JAK2V617F
| Compound | IC50 (nM) vs. JAK2V617F-expressing cells | IC50 (nM) vs. JAK2 WT-expressing cells | Selectivity Ratio (V617F/WT) |
| NS-018 | 60 | 258 | 4.3 [1] |
| Ruxolitinib | 120 | 240 | 2.0 [1] |
| TG101348 | 180 | 270 | 1.5 [1] |
Data from antiproliferative assays in Ba/F3 cells.[1]
Table 2: In Vivo Efficacy of NS-018 in a JAK2V617F Bone Marrow Transplant Mouse Model of Myelofibrosis
| Treatment Group | Mean White Blood Cell Count (x10⁹/L) | Mean Spleen Weight (g) | Survival | Bone Marrow Fibrosis |
| Control (No Disease) | 7.6 | 0.1 | N/A | Normal |
| Vehicle (Disease) | 359 | 1.5 | 0% at day 40 | Mild-to-moderate reticulin fibrosis[1] |
| NS-018 (50 mg/kg) | 17.4 | 0.3 | 100% at day 40 [1] | Slight-to-little reticulin fibrosis[1] |
Data from a study where NS-018 was administered for 40 days.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
In Vitro Cell Proliferation Assay
-
Cell Lines: Murine pro-B cell line Ba/F3, engineered to express either human JAK2V617F or wild-type JAK2.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Protocol:
-
Ba/F3 cells were seeded in 96-well plates.
-
Cells were treated with serial dilutions of NS-018, ruxolitinib, or TG101348 for 72 hours.
-
Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.
-
IC50 values were calculated from the dose-response curves.[1]
-
JAK2V617F Bone Marrow Transplantation Mouse Model
-
Animal Model: BALB/c mice were used as recipients.
-
Disease Induction:
-
Bone marrow cells were harvested from donor mice.
-
Donor cells were retrovirally transduced to express either JAK2V617F or wild-type JAK2.
-
Recipient mice were lethally irradiated and then transplanted with the transduced bone marrow cells.[1]
-
-
Treatment Regimen:
-
Once the myelofibrosis-like phenotype was established, mice were treated with either vehicle control or NS-018 (50 mg/kg) orally, twice daily, for 40 days.[1]
-
-
Efficacy Endpoints:
-
Hematological Parameters: Complete blood counts were performed to assess white blood cell counts.
-
Splenomegaly: Spleen weight was measured at the end of the study.
-
Survival: Mice were monitored daily for survival.
-
Bone Marrow Fibrosis: Femurs were collected, sectioned, and stained with reticulin to assess the degree of fibrosis.[1]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by NS-018 and the experimental workflow of the in vivo efficacy study.
References
Head-to-Head Comparison: NSC 33994 and Tofacitinib in Kinase Inhibition
In the landscape of targeted therapies, particularly those aimed at modulating inflammatory and cell signaling pathways, Janus kinase (JAK) inhibitors have emerged as a significant class of drugs. This guide provides a detailed head-to-head comparison of two such molecules: NSC 33994, a selective JAK2 inhibitor, and tofacitinib, a pan-JAK inhibitor with established clinical applications. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical activity, mechanism of action, and the experimental protocols used for their evaluation.
Mechanism of Action and Signaling Pathway
Both this compound and tofacitinib exert their effects by inhibiting members of the Janus kinase family, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for a multitude of cytokines and growth factors, playing a pivotal role in immune responses, hematopoiesis, and inflammation.
Tofacitinib is a well-characterized inhibitor of multiple JAK isoforms.[1][2][3] It demonstrates potent inhibition of JAK1 and JAK3, with a lesser effect on JAK2 and TYK2.[1][2] By blocking these upstream kinases, tofacitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK-STAT pathway leads to a broad immunosuppressive effect, which is the basis for its use in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.
This compound has been identified as a selective inhibitor of JAK2.[4] The initial discovery of this compound through structure-based virtual screening highlighted its potent and direct inhibition of JAK2 kinase activity.[4] Inhibition of JAK2 is of particular interest in the context of myeloproliferative neoplasms, where a specific mutation (V617F) in JAK2 leads to its constitutive activation.
Below is a diagram illustrating the points of inhibition for both this compound and tofacitinib within the JAK-STAT signaling cascade.
References
- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel inhibitor of JAK2 tyrosine kinase by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
NSC 33994: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction to NSC 33994
This compound has been identified as a selective inhibitor of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various cytokines and growth factors.[1][2] Dysregulation of JAK2 activity is implicated in several myeloproliferative neoplasms and inflammatory diseases, making it a significant target for therapeutic intervention. The selectivity of any kinase inhibitor is a critical factor in its development, as off-target effects can lead to unforeseen side effects.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been determined against its primary target, JAK2, with a reported half-maximal inhibitory concentration (IC50) of 60 nM.[1][2] Limited cross-reactivity data indicates that this compound does not inhibit Src and TYK2 tyrosine kinases at a concentration of 25 µM.[1][2]
To provide a broader context for the selectivity of a JAK2 inhibitor, the following table includes data for other known JAK2 inhibitors that have been profiled against a panel of kinases. This allows for a comparative assessment of selectivity within this class of inhibitors.
| Kinase | This compound IC50 (nM) | Fedratinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK2 | 60 | 3 | 3.3 |
| JAK1 | Data not available | 6 | 2.8 |
| JAK3 | Data not available | >1000 | 428 |
| TYK2 | >25,000 | 50 | 19 |
| Src | >25,000 | Data not available | Data not available |
| ABL1 | Data not available | 35 | >1000 |
| FLT3 | Data not available | 15 | 440 |
| RET | Data not available | 25 | >1000 |
Note: The IC50 values for Fedratinib and Ruxolitinib are provided as representative examples of other JAK2 inhibitors and are compiled from various sources. The absence of data for this compound against a broader kinase panel is a current limitation.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method to determine the IC50 of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Biotinylated peptide substrate
-
ATP
-
HTRF KinEASE-STK S3 Kit (or similar) containing Streptavidin-XL665 and STK-Antibody-Cryptate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)
-
Test compound (this compound) serially diluted in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
A 5 µL solution of the test compound at various concentrations is added to the wells of the microplate.
-
A 10 µL mixture of the kinase and biotinylated substrate in assay buffer is then added.
-
The kinase reaction is initiated by the addition of 5 µL of ATP solution.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The detection reagents (Streptavidin-XL665 and STK-Antibody-Cryptate) are added to stop the reaction and initiate the detection process.
-
After a further incubation period (e.g., 60 minutes), the plate is read on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
The ratio of the fluorescence signals at 665 nm and 620 nm is calculated.
-
The percentage of inhibition is determined relative to a no-inhibitor control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Assay for JAK2 Inhibition (STAT5 Phosphorylation)
This assay measures the ability of an inhibitor to block the downstream signaling of JAK2 in a cellular context.
-
Cell Line:
-
A human erythroleukemia cell line (e.g., HEL 92.1.7) that endogenously expresses a constitutively active JAK2 mutant (V617F).
-
-
Reagents and Materials:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) serially diluted in DMSO
-
Lysis buffer
-
Antibodies for Western blotting or ELISA: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.
-
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere or stabilize.
-
The cells are then treated with various concentrations of the test compound for a defined period (e.g., 2 hours).
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated STAT5 and total STAT5 are quantified using Western blotting or a specific ELISA kit.
-
-
Data Analysis:
-
The ratio of phosphorylated STAT5 to total STAT5 is calculated for each treatment condition.
-
The percentage of inhibition of STAT5 phosphorylation is determined relative to a vehicle-treated control.
-
IC50 values are calculated from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for assessing the selectivity of a kinase inhibitor.
Caption: The inhibitory action of this compound on the JAK-STAT signaling pathway.
References
NSC 33994's Impact on Cell Proliferation: A Comparative Analysis with Other JAK2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the efficacy of novel inhibitors is paramount. This guide provides a comparative analysis of NSC 33994, a selective JAK2 inhibitor, against other established inhibitors, focusing on their effects on cell proliferation. The information is supported by experimental data and detailed protocols to aid in research and development.
This compound has been identified as a selective inhibitor of Janus kinase 2 (JAK2) with a half-maximal inhibitory concentration (IC50) of 60 nM. It has been demonstrated to reduce the levels of phosphorylated JAK2 in a manner dependent on both dose and time. This targeted activity against a key signaling protein implicated in cell growth and survival makes this compound a compound of interest in cancer research. This guide will compare its anti-proliferative effects with those of other well-known JAK2 inhibitors, namely ruxolitinib and fedratinib.
Comparative Analysis of Anti-proliferative Activity
The following table summarizes the available data on the anti-proliferative effects of this compound and other selected JAK2 inhibitors across various cancer cell lines. It is important to note that a direct head-to-head comparison of this compound with ruxolitinib and fedratinib in the same study is not yet available in the public domain. The data presented here is a compilation from different studies, and therefore, experimental conditions may have varied.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (Cell Proliferation) | Reference |
| This compound | JAK2 | Information not available | - | Information not available | - |
| Ruxolitinib | JAK1, JAK2 | Nalm-6 | Acute Lymphoblastic Leukemia | 47.7 µM | [1] |
| L-428 | Hodgkin Lymphoma | 74.9 µM | [2] | ||
| HDLM-2 | Hodgkin Lymphoma | 15.7 µM | [2] | ||
| Karpas-1106P | Primary Mediastinal B-cell Lymphoma | 43.8 µM | [2] | ||
| Fedratinib | JAK2, FLT3 | MDA-MB-231 | Triple-Negative Breast Cancer | < 2 µM | [3] |
| HS578T | Triple-Negative Breast Cancer | < 2 µM | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
The following is a generalized protocol for a colorimetric cell proliferation assay (e.g., MTT, WST-1, or CCK-8) that can be adapted to evaluate the effects of this compound and other inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, ruxolitinib, and fedratinib on the proliferation of a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound, ruxolitinib, and fedratinib (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CCK-8)
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound, ruxolitinib, and fedratinib in complete medium. The final concentrations should span a range that is expected to cover the IC50 value. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective inhibitor concentrations or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For WST-1 or CCK-8 assays: Add 10 µL of the reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for WST-1 and CCK-8, 570 nm for MTT).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a non-linear regression curve fit.
-
This compound is a selective JAK2 inhibitor with the potential to inhibit cell proliferation in cancers driven by the JAK/STAT pathway. While direct comparative data on its anti-proliferative efficacy against other inhibitors like ruxolitinib and fedratinib is currently limited, the provided protocols and background information offer a solid foundation for researchers to conduct their own comparative studies. Such investigations will be crucial in further elucidating the therapeutic potential of this compound in the landscape of cancer drug development.
References
- 1. CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: NSC 33994 in Combination Cancer Therapy
For Immediate Release
Researchers and drug development professionals are constantly seeking innovative strategies to enhance the efficacy of cancer treatments. A promising area of investigation lies in the synergistic application of targeted therapies with existing anti-cancer agents. This guide focuses on NSC 33994, a selective inhibitor of Janus kinase 2 (JAK2), and explores its potential for synergistic combinations in cancer therapy. While direct studies on the synergistic effects of this compound are limited, a wealth of preclinical and clinical data on other JAK2 inhibitors provides a strong rationale for its use in combination regimens.
This compound, also known as G6, is a potent and selective inhibitor of JAK2 with an IC50 of 60 nM[1][2][3][4]. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various malignancies, particularly myeloproliferative neoplasms (MPNs) and certain solid tumors[5][6]. By inhibiting JAK2, this compound can disrupt these aberrant signaling cascades, making it a compelling candidate for combination therapies.
This guide will compare the potential synergistic effects of this compound (and other JAK2 inhibitors as surrogates) with various classes of anti-cancer agents, supported by available experimental data and detailed methodologies.
Comparison of JAK2 Inhibitor Combination Therapies
The following table summarizes key findings from studies investigating the synergistic effects of JAK2 inhibitors with other anti-cancer agents. This data provides a framework for designing future experiments with this compound.
| Combination Partner | Cancer Type | Key Findings | Reference |
| PI3K Inhibitors (e.g., GDC0941) | Myeloproliferative Neoplasms (MPNs) | Strong synergy observed with JAK2 inhibitors (Ruxolitinib, TG101348), with Combination Index (CI) values less than 0.5. The combination significantly reduced endogenous erythroid colony formation in JAK2 V617F knock-in bone marrow cells and Epo-independent colony formation in patient-derived cells. | [7] |
| Bcl-2/Bcl-xL Inhibitors (e.g., ABT-737) | JAK2-mutant Hematological Malignancies | Combination with JAK2 inhibitors led to prolonged disease regression and cures in mouse models of primary human and mouse JAK2 mutant tumors. This combination was also effective against tumor cells that had developed resistance to JAK2 inhibition alone. | [8] |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) | Non-Small Cell Lung Cancer (NSCLC), Hodgkin Lymphoma | The combination of a JAK inhibitor (Itacitinib) with pembrolizumab in NSCLC patients resulted in a median progression-free survival of over 2 years. In Hodgkin lymphoma patients who had previously failed immune checkpoint inhibitor therapy, the addition of a JAK inhibitor (Ruxolitinib) to nivolumab resulted in an 87% overall survival rate at two years. | [9][10][11] |
| Chemotherapy (e.g., Carboplatin) | Esophageal Carcinoma | The JAK2 inhibitor pacritinib demonstrated strong synergy with carboplatin in multiple esophageal carcinoma cell lines. In vivo, the combination significantly reduced tumor growth and improved survival rates compared to either agent alone. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for assessing synergy, based on the cited literature.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify synergistic interactions.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and the combination agent, both alone and in combination, typically in a fixed-ratio or checkerboard-dilution format.
-
Viability Assay: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Synergy Calculation: The dose-response data is analyzed using software like CalcuSyn or CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
This protocol is a generalized representation based on common practices in the field and the methodologies described in the referenced studies.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of combination therapies in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically injected into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). Survival studies may also be conducted.
This protocol is a generalized representation based on common practices in the field and the methodologies described in the referenced studies.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is key to rational drug combination design. The synergistic effects of JAK2 inhibitors often stem from their ability to modulate multiple oncogenic signaling pathways.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Experimental workflow for evaluating this compound synergy.
Conclusion and Future Directions
The available evidence strongly suggests that JAK2 inhibitors, including this compound, hold significant promise for use in combination cancer therapies. The synergistic potential with PI3K inhibitors, Bcl-2/Bcl-xL inhibitors, immune checkpoint inhibitors, and conventional chemotherapy has been demonstrated for other drugs in this class, providing a solid foundation for future research into this compound.
For researchers, scientists, and drug development professionals, the key takeaway is the importance of rationally designed combination studies. Future investigations should focus on:
-
Directly evaluating the synergistic effects of this compound with a panel of anti-cancer agents in various cancer cell lines.
-
Elucidating the specific molecular mechanisms underlying any observed synergy.
-
Conducting in vivo studies to validate promising in vitro findings.
By systematically exploring these combinations, the full therapeutic potential of this compound can be unlocked, ultimately leading to more effective and durable treatment options for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Combined Targeting of JAK2 and Bcl-2/Bcl-xL to Cure Mutant JAK2-Driven Malignancies and Overcome Acquired Resistance to JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK Inhibitors Improve Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 10. Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK inhibitors to the rescue - Oncology Republic [oncologyrepublic.com.au]
- 12. Inhibition of JAK2/STAT3 by pacritinib synergizes with chemotherapy in esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of NSC 33994 in Primary Cells: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of NSC 33994, a selective JAK2 inhibitor, and its on-target effects in primary cells. The document is intended for researchers, scientists, and drug development professionals interested in the modulation of the JAK2/STAT signaling pathway.
Introduction to this compound
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors. Dysregulation of the JAK2/STAT pathway is implicated in various myeloproliferative neoplasms (MPNs) and other hematological disorders. This compound has demonstrated the ability to reduce the phosphorylation of JAK2 in a dose- and time-dependent manner, indicating its potential as a targeted therapeutic agent.
Comparative Analysis of JAK2 Inhibitors
To objectively evaluate the on-target efficacy of this compound, this guide compares its performance with other well-characterized JAK2 inhibitors: Ruxolitinib, Fedratinib (SAR302503), and NS-018. The following table summarizes key quantitative data for these compounds.
| Compound | Target | IC50 (nM) | Primary Cell Type | Key On-Target Effect |
| This compound | JAK2 | 60 | Not specified in abstracts | Reduces phospho-JAK2 levels. |
| Ruxolitinib | JAK1/JAK2 | 3.3 (JAK1), 2.8 (JAK2) | Primary Myelofibrosis cells | Reduces p-JAK2 expression.[1] Paradoxical hyperphosphorylation of JAK2 observed.[2] |
| Fedratinib (SAR302503) | JAK2 | 3 | Healthy volunteer peripheral blood mononuclear cells | Suppression of STAT3 phosphorylation.[3] |
| NS-018 | JAK2 | <1 | Polycythemia vera patient cells | Preferentially suppressed erythropoietin-independent colony formation.[4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to confirm on-target effects, the following diagrams are provided.
Experimental Protocols
Isolation and Culture of Primary Hematopoietic Cells
Primary hematopoietic cells can be isolated from bone marrow aspirates of healthy donors or patients with myeloproliferative neoplasms, following informed consent and institutional guidelines.
-
Dilute bone marrow aspirate with phosphate-buffered saline (PBS).
-
Isolate mononuclear cells by density gradient centrifugation using a product like Ficoll-Paque.
-
Wash the isolated cells with PBS and resuspend in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and relevant cytokines (e.g., erythropoietin, thrombopoietin) to maintain cell viability and stimulate the JAK2 pathway.
Western Blot for Phospho-JAK2 and Phospho-STAT5
This protocol allows for the detection of the phosphorylated, active forms of JAK2 and its downstream target STAT5, providing a direct measure of this compound's on-target effect.
-
Cell Lysis: After treatment with this compound or a vehicle control, wash the primary cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-JAK2 (Tyr1007/1008) and phospho-STAT5 (Tyr694). Also, probe separate blots with antibodies for total JAK2 and total STAT5 to serve as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels to determine the extent of inhibition by this compound.
Conclusion
This compound is a selective JAK2 inhibitor that demonstrates clear on-target effects by reducing JAK2 phosphorylation. When compared to other JAK2 inhibitors, it shows comparable potency. The provided experimental protocols offer a robust framework for researchers to independently verify these on-target effects in relevant primary cell models. Further studies directly comparing this compound with other inhibitors in the same primary cell populations are warranted to fully elucidate its therapeutic potential.
References
- 1. Effects of Ruxolitinib on Immune Checkpoint Molecule Expression in JAK2 V617F-Positive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of NSC 33994 in a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a critical objective in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative assessment of the Janus kinase 2 (JAK2) inhibitor, NSC 33994, and contextualizes its specificity within the broader landscape of kinase inhibitors. While a comprehensive, publicly available kinase panel screen for this compound is not available, this guide leverages existing data on its primary target and known off-targets, and draws comparisons with other well-characterized JAK2 inhibitors, Fedratinib and AG490, to illustrate the principles of kinase selectivity profiling.
Executive Summary
This compound is a potent and selective inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway that is implicated in various myeloproliferative neoplasms and inflammatory diseases. This guide explores the importance of assessing the specificity of such inhibitors across the human kinome. By comparing the known inhibitory profile of this compound with the broader selectivity data of Fedratinib (a selective JAK2/FLT3 inhibitor) and AG490 (a less selective inhibitor), we highlight the significance of comprehensive kinase profiling in drug development.
Comparative Kinase Inhibitor Specificity
The following table summarizes the known inhibitory activities of this compound, Fedratinib, and AG490 against their primary targets and other kinases. This data is crucial for understanding the potential on-target and off-target effects of these compounds.
| Kinase Target | This compound | Fedratinib | AG490 |
| JAK2 | IC50 = 60 nM [1] | IC50 = 3 nM [2] | IC50 = 56.8 µM [3] |
| JAK1 | Not Publicly Available | 35-fold less potent than JAK2[2] | - |
| JAK3 | Not Publicly Available | >300-fold less potent than JAK2[2] | - |
| TYK2 | No effect at 25 µM[1] | 135-fold less potent than JAK2[2] | - |
| Src | No effect at 25 µM[1] | - | No activity[3] |
| FLT3 | Not Publicly Available | IC50 = 15 nM [2] | - |
| EGFR | Not Publicly Available | - | IC50 = 0.1 µM [3] |
| Lck, Lyn, Btk, Syk | Not Publicly Available | - | No activity[3] |
Experimental Protocols
The determination of a kinase inhibitor's specificity is achieved through comprehensive screening against a large panel of kinases. A common and robust method for this is the biochemical kinase assay , often performed using a radiolabeling approach.
Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (typically contains MgCl2, MnCl2, DTT, and a buffering agent like HEPES)
-
[γ-33P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction with the solvent (e.g., DMSO) is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mix of non-radiolabeled and [γ-33P]ATP. The final ATP concentration is typically at or near the Km for each kinase to ensure physiological relevance.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-33P]ATP does not.
-
Washing: The filter plate is washed multiple times with the wash buffer to remove any unbound [γ-33P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the control samples. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of JAK2 inhibition and the process of assessing inhibitor specificity, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
In Vitro Showdown: NSC 33994 Versus Pan-JAK Inhibitors in Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of the selective JAK2 inhibitor, NSC 33994, against a panel of pan-Janus kinase (JAK) inhibitors. This document provides a summary of their biochemical potencies, details the experimental methodologies for their evaluation, and visualizes key pathways and workflows to support your research and development endeavors.
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and have emerged as key therapeutic targets for a range of inflammatory diseases and cancers. While pan-JAK inhibitors target multiple family members, selective inhibitors like this compound offer the potential for more targeted therapeutic intervention with a reduced side-effect profile. This guide provides a head-to-head comparison of their in vitro performance.
Biochemical Potency: A Comparative Analysis
The in vitro inhibitory activity of this compound and three prominent pan-JAK inhibitors—Tofacitinib, Ruxolitinib, and Baricitinib—was evaluated using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzymatic activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| This compound | Data not available | 60[1][2][3][4][5][6] | Data not available | >25,000[3][4][6] | JAK2 |
| Tofacitinib | 1-112 | 20 | 1 | >100 | Pan-JAK (JAK1/3 preference) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
Note: IC50 values can vary between different experimental assays and conditions. The data presented here is a synthesis from multiple sources for comparative purposes. The inhibitory activity of this compound against JAK1 and JAK3 has not been widely reported in publicly available literature.
Unraveling the Mechanism: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently translocate to the nucleus to regulate gene expression. Both this compound and pan-JAK inhibitors exert their effects by inhibiting the kinase activity of JAKs, thereby disrupting this signaling cascade.
Experimental Protocols
The determination of in vitro potency and selectivity of JAK inhibitors relies on standardized biochemical and cell-based assays.
Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
A specific peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., this compound, pan-JAK inhibitors) at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.
-
Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay (STAT Phosphorylation)
Cell-based assays provide a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within a whole-cell system.
Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in cells.
Materials:
-
Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs, or specific cell lines dependent on the JAK-STAT pathway of interest)
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3, GM-CSF for JAK2)
-
Test compounds (e.g., this compound, pan-JAK inhibitors)
-
Antibodies specific for phosphorylated STAT proteins (pSTAT)
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Culture: Cells are cultured under appropriate conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway.
-
Cell Lysis and Fixation: The stimulation is stopped, and cells are lysed and fixed to preserve the phosphorylation state of proteins.
-
Immunostaining: Cells are stained with fluorescently labeled antibodies that specifically bind to the phosphorylated form of a target STAT protein.
-
Flow Cytometry/Imaging Analysis: The level of pSTAT in individual cells is quantified.
-
Data Analysis: The inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and an IC50 value is determined.
Conclusion
This guide provides a comparative overview of the in vitro biochemical potency of the selective JAK2 inhibitor this compound against several pan-JAK inhibitors. The data highlights the distinct selectivity profile of this compound, which primarily targets JAK2, in contrast to the broader activity of pan-JAK inhibitors across multiple JAK isoforms. The provided experimental protocols offer a foundation for the standardized evaluation of these and other JAK inhibitors. For researchers in immunology, oncology, and drug discovery, understanding these differences is crucial for selecting the appropriate tool compounds for in vitro studies and for guiding the development of next-generation kinase inhibitors with improved therapeutic indices. Further cellular and in vivo studies are necessary to fully elucidate the biological consequences of these distinct inhibitory profiles.
References
Safety Operating Guide
Safeguarding Our Waters: A Comprehensive Guide to the Proper Disposal of NSC 33994
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling NSC 33994 must adhere to stringent disposal protocols to mitigate risks to personal safety and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, which is classified as an acute oral toxicant and a significant aquatic hazard with long-lasting effects.
Core Safety and Disposal Protocol
The primary directive for the disposal of this compound is to avoid drain and trash disposal at all costs. Due to its high aquatic toxicity, even minute quantities can have devastating, long-term impacts on marine ecosystems. All waste containing this compound must be collected and treated as hazardous chemical waste.
Personal Protective Equipment (PPE) is mandatory throughout the handling and disposal process. This includes, at a minimum, a lab coat, nitrile gloves, and protective eyewear. All handling of this compound, including solution preparation and aliquoting for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Designate a specific, sealed, and clearly labeled waste container for all materials contaminated with this compound. This includes stock solutions, experimental media, contaminated tips, tubes, and gloves.
-
The container must be made of a material compatible with organic compounds and should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is certain.
-
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Mixing with these substances can lead to hazardous reactions.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Leave approximately 10% headspace in liquid waste containers to accommodate for vapor expansion.
-
-
Final Disposal:
-
The sealed and labeled waste container must be disposed of through an approved hazardous waste management service.[1][2] Do not attempt to treat or neutralize the chemical waste in the lab without specific, validated protocols.
-
Follow all institutional, local, state, and federal regulations for the disposal of toxic chemical waste.
-
Summary of Hazard and Disposal Data for this compound
| Parameter | Information | Source |
| Acute Toxicity | Oral (Category 4): Harmful if swallowed. | DC Chemicals SDS |
| Aquatic Toxicity | Acute (Category 1) & Chronic (Category 1): Very toxic to aquatic life with long lasting effects. | DC Chemicals SDS |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Drain Disposal | Strictly Prohibited. | General Laboratory Safety |
| Trash Disposal | Strictly Prohibited. | General Laboratory Safety |
Experimental Protocols and Methodologies
No specific experimental protocols for the chemical inactivation or neutralization of this compound were found in the provided search results. The recommended procedure is therefore based on the established best practice of containment and professional disposal. Any in-lab treatment would require extensive validation to ensure complete inactivation and to characterize the toxicity of any byproducts.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling NSC 33994
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling NSC 33994. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Required Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles[1].
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile, butyl, or PVC) of adequate thickness and length must be worn to prevent skin contact[1][2].
-
Body Protection: An impervious laboratory coat or clothing is necessary to protect the skin[1].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound as a powder or when aerosol formation is possible. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
Quantitative Data
Below is a summary of the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C28H42N2O2 | [1] |
| Molecular Weight | 438.65 g/mol | [1][3] |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
Experimental Protocols: Handling and Disposal
3.1. Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are accessible[1]. Don all required PPE as specified in Section 1.
-
Weighing and Reconstitution: Conduct all weighing and reconstitution of this compound powder within a certified chemical fume hood to avoid inhalation of dust and formation of aerosols[1].
-
General Handling: Avoid direct contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the handling area[1]. Wash hands thoroughly after handling the compound[1].
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1]. Store at the recommended temperatures for powder (-20°C) or solutions (-80°C)[1].
3.2. Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Avoid release to the environment[1].
Immediate Safety and First Aid Measures
4.1. Spill Control:
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect: Carefully collect the spillage and place it in a sealed container for disposal[1].
-
Clean: Clean the spill area thoroughly.
4.2. First Aid:
-
If Swallowed: Call a POISON CENTER or physician immediately. Rinse the mouth with water. Do NOT induce vomiting[1].
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention[1].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Call a physician[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1].
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
